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  • Product: 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
  • CAS: 160657-07-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: A Comprehensive Technical Guide

Executive Summary The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a highly specialized nitrogenous heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a highly specialized nitrogenous heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Characterized by its unique 6-6-5 fused tricyclic framework, this compound serves as a potent pharmacophore with primary applications as an antimalarial agent and secondary polypharmacological roles in kinase inhibition and metabolic modulation[1]. This technical guide dissects the structural pharmacology, primary and secondary mechanisms of action, and the self-validating experimental methodologies required to evaluate this compound.

Structural Pharmacology of the Tricyclic Core

The molecular architecture of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (C₁₂H₁₀N₂O₂) consists of a quinoxaline ring system fused to a five-membered pyrrole ring[1]. The pharmacological efficacy of this specific derivative is heavily dictated by the 7-methoxy substitution .

From a physicochemical perspective, the methoxy group (-OCH₃) acts as an electron-donating group via resonance, significantly increasing the electron density across the aromatic core. This electronic enrichment is critical for maximizing binding enthalpy during π-π stacking interactions with electron-deficient biological targets[2]. Furthermore, the multiple nitrogen atoms within the quinoxaline moiety act as proton acceptors. Under acidic physiological conditions (such as the parasite digestive vacuole or tumor microenvironments), these nitrogens undergo protonation, altering the compound's lipophilicity and enabling targeted ion trapping[1].

Primary Mechanism of Action: Hemozoin Biocrystallization Inhibition

The most extensively validated mechanism of action for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, particularly when utilized as a monomeric precursor or integrated into bispyrrolo[1,2-a]quinoxaline derivatives, is the inhibition of hemozoin (β-hematin) formation in Plasmodium falciparum[3].

Pathophysiological Context

During the intraerythrocytic stage of malaria, the parasite degrades host hemoglobin to source amino acids. This proteolysis releases toxic free heme (ferriprotoporphyrin IX or Fe(III)PPIX). Because free heme causes severe oxidative stress and lipid peroxidation leading to membrane lysis, the parasite neutralizes it by biocrystallizing the heme into an inert, insoluble polymer known as hemozoin[2].

The Inhibition Pathway
  • Ion Trapping: The slightly basic 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one diffuses across the parasite's membranes. Upon entering the highly acidic digestive vacuole (pH ~4.8–5.2), the compound becomes protonated. This positive charge prevents the drug from diffusing back out, leading to massive intracellular accumulation[1].

  • Target Intercalation: The electron-rich, planar tricyclic core of the drug intercalates with the porphyrin ring of the free heme via strong π-π stacking. The 7-methoxy group provides critical van der Waals contacts that stabilize this interaction[3].

  • Crystallization Arrest: The formation of the drug-heme complex physically caps the growing heme polymer, preventing the dimerization required for β-hematin crystallization. The resulting buildup of toxic free heme ultimately lyses the parasite[2].

G Hb Host Hemoglobin (Erythrocyte) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis Vacuole Parasite Digestive Vacuole (Acidic pH 4.8 - 5.2) Heme->Vacuole Complex Drug-Heme Complex (π-π Stacking & H-bonding) Vacuole->Complex Drug Binding Hemozoin Hemozoin (β-Hematin) (Inert Crystals) Vacuole->Hemozoin Biocrystallization Drug 7-Methoxy-5H-pyrrolo[1,2-a] quinoxalin-4-one Drug->Vacuole Ion Trapping Complex->Hemozoin INHIBITS Toxicity Parasite Death (Membrane Lysis) Complex->Toxicity Free Heme Accumulation

Fig 1: Mechanism of hemozoin inhibition by 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.

Polypharmacology: Kinase and Metabolic Target Modulation

Beyond its antimalarial properties, the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold exhibits a broad polypharmacological profile, making it a versatile tool in oncology and metabolic disease research.

Table 1: Polypharmacological Targets of the Scaffold
Biological TargetDisease ContextMechanism of ActionKey Structural Requirement
Ferriprotoporphyrin IX Malaria (P. falciparum)Inhibition of β-hematin biocrystallization[2]7-Methoxy substitution (π-π stacking), basic nitrogen
Bruton's Tyrosine Kinase (BTK) Leukemia / LymphomaCompetitive ATP-binding site inhibition[1]Lactam motif (H-bonding with hinge region)
Acetyl-CoA Carboxylase 2 (ACC2) Obesity / Metabolic SyndromeAllosteric or active site inhibition[4]Tricyclic planar core (hydrophobic pocket binding)
Sirtuin 6 (Sirt6) Cancer / InflammationNAD+-dependent deacetylase activation[5]Extended π-conjugated system

Note: In oncology models, the lactam (C=O and NH) acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the hinge region of the ATP-binding pocket in kinases like BTK, leading to reduced cell proliferation and increased apoptosis[1]. Furthermore, high-throughput recombinant yeast screens have successfully identified this chemotype as a selective inhibitor of human ACC2, modulating fatty acid oxidation[4].

Self-Validating Experimental Methodologies

To rigorously evaluate the primary mechanism of action (hemozoin inhibition), researchers must employ a self-validating in vitro assay. The following protocol is engineered to establish strict causality between compound concentration and crystallization arrest.

Protocol: In Vitro β-Hematin Crystallization Inhibition Assay

Causality & Design Rationale: This assay artificially reconstructs the parasite's food vacuole. We utilize 1-monooleoyl glycerol as a lipid catalyst because in vivo hemozoin formation occurs exclusively at the interface of lipid nanospheres, which lower the activation energy required for heme crystallization[6]. The washing step utilizes DMSO to selectively solubilize unreacted free heme, leaving only the crystallized β-hematin intact for accurate colorimetric quantification.

Self-Validating System Requirements:

  • Positive Control: Chloroquine (CQ) at 100 μM (Expected inhibition: >80%).

  • Negative Control: 1% DMSO vehicle (Expected inhibition: 0%).

  • Quality Control: The assay is only valid if the calculated Z'-factor is ≥ 0.5.

Step-by-Step Methodology:
  • Hemin Preparation: Dissolve 50 mg of hemin chloride in 10 mL of 0.1 M NaOH. Immediately adjust the pH to 5.0 using 1 M HCl and acetate buffer to mimic the acidic environment of the digestive vacuole.

  • Compound Addition: Dispense 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one into a 96-well plate to achieve a final concentration gradient ranging from 0.1 μM to 100 μM.

  • Catalyst Introduction: Add 10 μL of a 10 mg/mL solution of 1-monooleoyl glycerol (lipid catalyst) to each well to initiate the biocrystallization process[6].

  • Incubation: Seal the plate and incubate at 37°C for 12 hours to allow complete β-hematin formation.

  • Solubilization & Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet twice with 200 μL of 100% DMSO to dissolve any unreacted free heme.

  • Quantification: Dissolve the remaining β-hematin pellet in 200 μL of 0.1 M NaOH. Read the absorbance via spectrophotometry at 405 nm. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Prep Step 1: Prepare Hemin Dissolve in NaOH, adjust to pH 5.0 AddDrug Step 2: Compound Addition Add 7-Methoxy derivative (0.1-100 μM) Prep->AddDrug Catalyst Step 3: Lipid Catalyst Introduce 1-Monooleoyl Glycerol AddDrug->Catalyst Incubate Step 4: Incubation 37°C for 12 hours Catalyst->Incubate Wash Step 5: Solubilization Wash unreacted heme with DMSO Incubate->Wash Read Step 6: Quantification Dissolve pellet in NaOH, read at 405 nm Wash->Read

Fig 2: Step-by-step in vitro β-hematin crystallization inhibition assay workflow.

References

  • Guillon, J., et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry, ACS Publications, 2004.6

  • Guillon, J., et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines..." Journal of Medicinal Chemistry, ACS Publications, 2004 (Alternate Node). 2

  • "Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity." PNAS, 2010. 4

  • "pyrrolo[1,2-a]quinoxalin-4(5H)-one." Smolecule, 2023. 1

  • "Pyrrolo[1,2-a]quinoxaline-8-carbonitrile." Benchchem. 5

Sources

Exploratory

In Vitro Pharmacological Profiling of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: A Technical Guide to Antimalarial Scaffold Evolution

As drug resistance increasingly compromises standard antimalarial therapies, the exploration of novel heterocyclic scaffolds has become a critical imperative in medicinal chemistry. Among these, the pyrrolo[1,2-a]quinoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance increasingly compromises standard antimalarial therapies, the exploration of novel heterocyclic scaffolds has become a critical imperative in medicinal chemistry. Among these, the pyrrolo[1,2-a]quinoxaline framework has emerged as a highly versatile pharmacophore[1]. Specifically, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one serves as a foundational synthetic intermediate and structural template for designing potent inhibitors of Plasmodium falciparum[2].

This technical guide dissects the in vitro pharmacological properties of this compound and its derivatives, detailing the mechanistic causality behind its efficacy, the structure-activity relationship (SAR) driven by the 7-methoxy substitution, and the self-validating experimental protocols required to evaluate its bioactivity.

Mechanistic Causality: Targeting the Heme Detoxification Pathway

To understand the pharmacological utility of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, we must first examine the biological vulnerability it exploits. During the intraerythrocytic stage of infection, P. falciparum degrades host hemoglobin within its acidic food vacuole (pH ~5.0–5.4) to source essential amino acids. This process releases free ferriprotoporphyrin IX (heme), which is highly toxic to the parasite, causing lipid peroxidation and membrane lysis[3].

To survive, the parasite biocrystallizes this toxic heme into an inert polymer known as hemozoin (β-hematin)[2].

The Role of the 7-Methoxy Substitution

The pyrrolo[1,2-a]quinoxaline scaffold acts by interrupting this biocrystallization process. The introduction of an electron-donating methoxy group at the C-7 position is not arbitrary; it significantly increases the pharmacological activity of the nucleus[2],[4]. The electron-rich methoxy group enhances the electron density of the aromatic system, optimizing π−π stacking interactions with the porphyrin ring of free heme. Furthermore, when this monomeric unit is dimerized into bispyrrolo[1,2-a]quinoxalines using aliphatic polyamine linkers, the basicity of the linker ensures protonation in the acidic food vacuole, driving massive intracellular drug accumulation via ion-trapping[4].

MOA Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Proteolysis (Food Vacuole) Hemozoin Hemozoin / β-Hematin Heme->Hemozoin Biocrystallization Toxicity Parasite Death (Membrane Lysis) Heme->Toxicity Accumulation Drug 7-Methoxy-pyrrolo[1,2-a]quinoxaline Drug->Heme Complexation Drug->Hemozoin Inhibits Crystallization

Figure 1: Mechanism of Action: Inhibition of Hemozoin Biocrystallization by Pyrrolo[1,2-a]quinoxaline derivatives.

In Vitro Pharmacological Data & SAR Evolution

While the monomeric 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one exhibits moderate binding to free heme, its true pharmacological value is unlocked when utilized as a building block for bis-heterocyclic compounds[2].

By linking two 7-methoxy-pyrrolo[1,2-a]quinoxaline units via a bis(3-aminopropyl)piperazine linker, researchers have achieved superior antimalarial activity[4],[5]. These bis-derivatives demonstrate IC50 values in the low nanomolar range, effectively circumventing the efflux mechanisms (such as mutations in the PfCRT transporter) that render standard drugs like Chloroquine (CQ) ineffective in resistant strains[5].

Quantitative SAR Summary

The following table synthesizes the in vitro activity profiles of the scaffold evolution against CQ-sensitive (Thai) and CQ-resistant (FcB1) strains of P. falciparum[2],[5].

Compound Class / ScaffoldP. falciparum StrainIC50 (μM)Resistance Index (RI)*Pharmacological Profile
Monomeric Scaffold (7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one)Thai (CQ-Sensitive)> 1.00N/AWeak standalone inhibitor; critical synthetic template.
Bis-Derivative (7-Methoxy substituted, Piperazine linker)Thai (CQ-Sensitive)~ 0.01 - 0.05~ 1.0 - 1.5Potent activity; high vacuolar accumulation.
Bis-Derivative (7-Methoxy substituted, Piperazine linker)FcB1 (CQ-Resistant)~ 0.02 - 0.08< 2.0Successfully overcomes CQ resistance mechanisms.
Reference Control (Chloroquine)Thai (CQ-Sensitive)0.01N/ABaseline standard for sensitive strains.
Reference Control (Chloroquine)FcB1 (CQ-Resistant)0.1313.0Demonstrates significant resistance drop-off.

*Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). An RI < 2.0 indicates excellent efficacy against resistant parasites.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the pharmacological evaluation of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives relies on two core in vitro assays. These protocols are designed as self-validating systems, utilizing internal controls to verify causality.

Protocol A: In Vitro Antiplasmodial Activity Assay (Isotopic Method)

This assay measures the direct parasiticidal effect of the compound by tracking the incorporation of[³H]-hypoxanthine into parasitic nucleic acids.

  • Culture Preparation: Maintain P. falciparum strains (e.g., Thai, FcB1) in human erythrocytes (O+ type) suspended in RPMI 1640 medium supplemented with 10% human serum. Incubate under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Dilution: Dissolve the 7-methoxy-pyrrolo[1,2-a]quinoxaline derivative in DMSO, ensuring the final DMSO concentration in the assay does not exceed 0.1% (to prevent solvent-induced cytotoxicity). Prepare serial dilutions in 96-well microtiter plates.

  • Parasite Incubation: Add the synchronized parasite culture (mostly ring stages, 1% parasitemia, 2% hematocrit) to the drug plates. Incubate for 48 hours.

  • Isotopic Labeling: Add 0.5 μCi of [³H]-hypoxanthine per well and incubate for an additional 18–24 hours. Causality note: Only viable, replicating parasites will incorporate the radiolabeled purine precursor.

  • Harvest & Readout: Freeze-thaw the plates to lyse the erythrocytes. Harvest the nucleic acids onto glass fiber filters and quantify radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol B: β-Hematin Formation Inhibition Assay (BHIA)

Because the primary target is heme biocrystallization, a cell-free assay is mandatory to prove mechanistic causality. This assay mimics the acidic environment of the parasite's food vacuole[2].

  • Hemin Preparation: Dissolve hemin chloride (50 μL, 4 mM in DMSO) in 0.5 M sodium acetate buffer (pH 5.0) to replicate vacuolar acidity.

  • Drug Interaction: Add varying concentrations of the test compound to the hemin solution. Incubate the mixture at 37°C for 18–24 hours to allow for β-hematin crystallization.

  • Washing Step (Critical): Centrifuge the samples and discard the supernatant. Wash the pellet thoroughly with DMSO and 0.1 M sodium bicarbonate buffer (pH 9.0). Causality note: This step is self-validating. It removes unreacted free heme, which would otherwise cause false-positive absorbance readings.

  • Solubilization: Dissolve the purified β-hematin pellet in 0.1 M NaOH. This converts the crystalline polymer back into monomeric hematin.

  • Quantification: Measure the optical density (OD) at 405 nm using a spectrophotometer. Compare the absorbance against a drug-free control to determine the percentage of inhibition.

Workflow Prep Prepare Hemin (Acetate Buffer pH 5.0) Incubate Incubate with Drug (37°C, 18-24h) Prep->Incubate Wash Wash Unreacted Heme (DMSO/Bicarbonate) Incubate->Wash Solubilize Solubilize β-Hematin (NaOH 0.1M) Wash->Solubilize Read Absorbance Readout (OD 405 nm) Solubilize->Read

Figure 2: Experimental Workflow for the β-Hematin Formation Inhibition Assay (BHIA).

Conclusion

The 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one scaffold represents a highly rational approach to antimalarial drug design. By leveraging the electron-donating properties of the C-7 methoxy group, medicinal chemists can synthesize bis-heterocyclic derivatives that exhibit profound affinity for free heme, effectively shutting down the parasite's primary detoxification pathway[2],[4]. The transition from a micromolar monomer to a nanomolar bis-derivative underscores the importance of structural evolution in overcoming established resistance mechanisms like those seen with Chloroquine[5].

References

  • Title: Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Foundational

Crystal structure and molecular weight of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

An in-depth technical analysis of the molecular architecture, crystallographic properties, and de novo synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS: 160657-07-8). This guide is engineered for medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the molecular architecture, crystallographic properties, and de novo synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS: 160657-07-8). This guide is engineered for medicinal chemists and drug development professionals focusing on heterocyclic scaffolds for antimalarial therapeutics.

Executive Overview & Pharmacological Significance

The pyrrolo[1,2-a]quinoxaline framework is a privileged, electron-rich tricyclic scaffold in medicinal chemistry. Specifically, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one serves as a critical synthetic intermediate in the development of bispyrrolo[1,2-a]quinoxalines—a class of potent antimalarial agents. The presence of the 7-methoxy group significantly enhances the pharmacological activity of downstream derivatives by increasing electron density, which facilitates stronger π−π stacking interactions with free heme (protoporphyrin IX), thereby inhibiting the formation of β -hematin (hemozoin) in Plasmodium falciparum [1].

Quantitative Physicochemical Profiling

The exact molecular weight and physicochemical properties dictate the compound's behavior during crystallization and subsequent nucleophilic substitutions. The molecular weight is calculated based on the formula C₁₂H₁₀N₂O₂ : Carbon (12 × 12.011) + Hydrogen (10 × 1.008) + Nitrogen (2 × 14.007) + Oxygen (2 × 15.999) = 214.224 g/mol .

PropertyValueAnalytical Significance
Chemical Name 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-oneIUPAC nomenclature
CAS Registry Number 160657-07-8Unique identifier for sourcing [2]
Molecular Formula C₁₂H₁₀N₂O₂Defines stoichiometric ratios
Molecular Weight 214.22 g/mol Critical for precise molar equivalents
Appearance Orange crystalsVisual indicator of high purity
Melting Point 252 °CPrimary self-validation checkpoint
Hydrogen Bond Donors 1 (N5-H)Drives crystal lattice formation
Hydrogen Bond Acceptors 2 (C4=O, C7-OCH₃)Influences target binding affinity

Crystal Structure & Solid-State Conformational Analysis

While single-crystal X-ray diffraction (XRD) yields the definitive spatial coordinates, the solid-state architecture of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one can be accurately deduced through its spectroscopic and physical profile.

The compound precipitates as highly ordered orange crystals with an exceptionally high melting point of 252 °C. This thermal stability is a direct consequence of its crystal lattice thermodynamics:

  • Planarity and π−π Stacking: The fused tricyclic system is highly planar. The 7-methoxy group is coplanar with the benzene ring due to p−π conjugation, allowing the molecules to stack efficiently in the solid state.

  • Hydrogen Bonding Network: Infrared (IR) spectroscopy reveals an N-H stretch at 3200 cm⁻¹ and a C=O stretch at 1685 cm⁻¹. The depression of the carbonyl stretch (typically >1700 cm⁻¹ for unassociated amides) strongly indicates that the C4=O acts as a hydrogen bond acceptor to the N5-H of an adjacent molecule. This creates robust, self-assembling dimeric or polymeric ribbons throughout the crystal lattice, explaining the high energy required to disrupt the solid phase (mp 252 °C) [1].

De Novo Synthetic Methodology (Self-Validating Protocol)

The synthesis of this scaffold requires a highly chemoselective approach to construct the fused tricyclic system without degrading the electron-rich pyrrole ring.

SyntheticWorkflow A 4-Methoxy-2-nitroaniline (Starting Material) B Clauson-Kaas Reaction (DMTHF, AcOH, 80°C) A->B C 1-(4-Methoxy-2-nitrophenyl)pyrrole (Intermediate 1) B->C D Chemoselective Reduction (BiCl3, NaBH4, EtOH) C->D E 1-(2-Amino-4-methoxyphenyl)pyrrole (Intermediate 2) D->E F Cyclization (Triphosgene, Toluene, Reflux) E->F G 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (Target Compound) F->G

Step-by-step synthetic workflow for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.
Step 1: Clauson-Kaas Pyrrole Synthesis
  • Procedure: React 4-methoxy-2-nitroaniline with 2,5-dimethoxytetrahydrofuran (DMTHF) in glacial acetic acid at 80 °C.

  • Causality: DMTHF acts as a masked dialdehyde. Under acidic conditions, it undergoes hydrolysis to form succinaldehyde, which rapidly condenses with the primary amine of the aniline to form the pyrrole ring (Intermediate 1).

  • Validation: TLC monitoring (Hexane/EtOAc). Disappearance of the bright yellow aniline spot confirms completion.

Step 2: Chemoselective Nitro Reduction
  • Procedure: Treat Intermediate 1 with Bismuth(III) chloride (BiCl₃) and Sodium borohydride (NaBH₄) in ethanol.

  • Causality: Standard hydrogenation (Pd/C, H₂) or harsh acidic reductions (Fe/HCl) risk reducing or polymerizing the sensitive, electron-rich pyrrole ring. The BiCl₃/NaBH₄ system generates finely divided bismuth metal or bismuth hydride species in situ, which acts as a highly chemoselective reducing agent, exclusively reducing the nitro group to an amine (Intermediate 2) without touching the pyrrole[1].

  • Validation: Rapid color change in the reaction mixture. The resulting amine is prone to oxidation and should be used immediately in the next step.

Step 3: Triphosgene-Mediated Cyclization
  • Procedure: Dissolve Intermediate 2 in dry toluene. Slowly add triphosgene (bis(trichloromethyl) carbonate) and reflux.

  • Causality: Triphosgene is utilized as a safe, solid, and easily weighable alternative to highly toxic phosgene gas. It provides the bridging carbonyl carbon. The electrophilic carbonyl reacts first with the nucleophilic primary amine (N5), followed by an intramolecular Friedel-Crafts-type acylation at the electron-rich α -position of the pyrrole ring, closing the tricyclic system.

  • Validation: The product precipitates as orange crystals upon cooling. Recrystallize to achieve a melting point of 252 °C. ¹H NMR (DMSO-d₆) must show a distinct singlet at δ 11.15 ppm corresponding to the N5-H proton [1].

Translational Application in Antimalarial Drug Design

Once synthesized, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is not the final drug, but the critical structural foundation.

DrugDesign A 7-Methoxy-5H-pyrrolo[1,2-a] quinoxalin-4-one B Chlorodehydroxylation (POCl3 / PCl5) A->B C 4-Chloro-7-methoxy pyrrolo[1,2-a]quinoxaline B->C D Nucleophilic Substitution (Polyamines, K2CO3) C->D E Bispyrrolo[1,2-a]quinoxalines (Active Antimalarial) D->E F Target: Plasmodium β-Hematin Inhibition E->F

Downstream application of the synthesized intermediate in antimalarial drug development.

To convert this scaffold into an active therapeutic, the C4=O is subjected to chlorodehydroxylation using a POCl₃/PCl₅ mixture to yield the highly reactive 4-chloro derivative. This electrophilic center is then reacted with polyamine linkers (e.g., 1,4-bis(3-aminopropyl)piperazine) via nucleophilic aromatic substitution (SₙAr). The resulting dimeric bispyrrolo[1,2-a]quinoxalines exhibit superior antimalarial activity by circumventing chloroquine resistance mechanisms, accumulating in the parasite's digestive vacuole, and aggressively inhibiting the crystallization of toxic heme into inert β -hematin [1].

References

  • Guillon, J., Grellier, P., Labaied, M., Sonnet, P., Léger, J. M., Depreux, P., ... & Forfar, I. (2004). "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry, 47(8), 1997-2009. URL:[Link]

  • 9CMX Chemical Database. "7-methoxy-5h-pyrrolo[1,2-a]quinoxalin-4-one [160657-07-8]". URL: [Link]

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and its Analogs as Kinase Inhibitors

This guide provides a comprehensive technical overview of the receptor binding affinity of the pyrrolo[1,2-a]quinoxaline scaffold, with a focus on 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one as a representative compound....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of the pyrrolo[1,2-a]quinoxaline scaffold, with a focus on 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one as a representative compound. We will delve into the scientific rationale behind targeting specific kinase receptors, present detailed methodologies for affinity determination, and discuss the interpretation of binding data for drug development professionals, researchers, and scientists.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline tricycle is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antifungal, antimalarial, and antituberculosis agents.[1] A significant body of research has highlighted their role as potent kinase inhibitors, targeting key enzymes such as Akt and Bruton's tyrosine kinase (BTK), which are implicated in cell survival, proliferation, and oncogenesis.[2][3]

The specific compound, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, incorporates a methoxy group at the 7-position, a common substitution in this class of molecules that can modulate physiochemical properties and biological activity. While specific binding data for this exact molecule is not extensively published, its structural similarity to known kinase inhibitors warrants a thorough investigation of its receptor binding profile. This guide will use the broader class of pyrrolo[1,2-a]quinoxalin-4-ones as a framework to detail the process of determining receptor binding affinity, with a particular focus on Bruton's tyrosine kinase (BTK) as a primary target of interest.

Rationale for Target Selection: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[3] Its role in B-cell development, differentiation, and proliferation makes it a highly attractive therapeutic target for B-cell malignancies and autoimmune disorders.[3][4] The development of non-covalent BTK inhibitors is a key strategy to overcome the limitations of covalent inhibitors, such as off-target effects and acquired resistance.[3][5]

Recent studies have identified pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as a novel class of potent and selective non-covalent BTK inhibitors.[3][4] These findings provide a strong rationale for evaluating the binding affinity of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and its analogs for BTK.

Methodologies for Determining Receptor Binding Affinity

The determination of a compound's binding affinity for its target receptor is a cornerstone of drug discovery. Below are detailed protocols for assessing the interaction between pyrrolo[1,2-a]quinoxaline derivatives and a selected kinase, such as BTK.

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through various multi-step heterocyclization processes, often starting from substituted 2-nitroanilines or 1,2-phenylenediamines.[2] A general synthetic scheme is outlined below. For the synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, a 4-methoxy-substituted 1,2-phenylenediamine would be a logical starting material.

Synthesis_Workflow A Substituted 1,2-phenylenediamine B Reaction with α-keto ester A->B Step 1 C Cyclization B->C Step 2 D Pyrrolo[1,2-a]quinoxalin-4-one core C->D Formation of tricyclic core E Further functionalization (e.g., addition of side chains) D->E Optional F Final Compound D->F E->F

Caption: Generalized synthetic workflow for pyrrolo[1,2-a]quinoxalin-4-one derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for quantifying the binding of inhibitors to the active site of a kinase. This assay utilizes a europium-labeled anti-tag antibody to label the kinase and a fluorescently labeled ATP-competitive ligand ("tracer") that binds to the kinase's active site. Inhibition of the tracer's binding by the test compound results in a decrease in the Förster Resonance Energy Transfer (FRET) signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in 100% DMSO.

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the BTK kinase, Eu-labeled antibody, and Alexa Fluor™ tracer to their working concentrations in the kinase buffer.

  • Assay Procedure:

    • Dispense the test compound at various concentrations into a 384-well microplate.

    • Add the BTK kinase and Eu-labeled antibody mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ tracer to all wells.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

    • The IC₅₀ value represents the concentration of the inhibitor required to displace 50% of the tracer.

LanthaScreen_Workflow cluster_0 Assay Principle cluster_1 FRET Signal Kinase BTK-GST Antibody Eu-anti-GST Ab Kinase->Antibody Binds to GST tag Tracer Alexa Fluor™ Tracer Kinase->Tracer Binds to active site Inhibitor Test Compound (e.g., 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one) Tracer->Inhibitor Competes for binding HighFRET No Inhibitor (High FRET) LowFRET With Inhibitor (Low FRET) Antibody_node Eu-Ab Tracer_node Tracer Antibody_node->Tracer_node FRET

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay for inhibitor screening.

Data Presentation and Interpretation

The primary output of the binding assay is the IC₅₀ value. For comparative purposes, these values should be tabulated for a series of analogous compounds.

Compound IDStructure ModificationBTK IC₅₀ (nM)
1 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-oneHypothetical Value
2 Pyrrolo[1,2-a]quinoxalin-4-one (unsubstituted)Hypothetical Value
3 7-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-oneHypothetical Value
4 7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-oneHypothetical Value
Ibrutinib Reference BTK InhibitorKnown Value

This table presents a hypothetical structure-activity relationship (SAR) for illustrative purposes.

A lower IC₅₀ value indicates a higher binding affinity of the compound for the target kinase. The data in the table can be used to establish a structure-activity relationship (SAR), guiding further optimization of the lead compound. For instance, comparing the IC₅₀ values of compounds with different substitutions at the 7-position can reveal the electronic and steric requirements for optimal binding.

Conclusion and Future Directions

This technical guide has outlined the rationale and methodologies for determining the receptor binding affinity of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and its analogs, with a focus on BTK as a key therapeutic target. The pyrrolo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors.[1][3]

Future research should focus on:

  • Synthesis and screening of a focused library of 7-substituted pyrrolo[1,2-a]quinoxalin-4-one derivatives to build a comprehensive SAR.

  • Kinase selectivity profiling to assess the off-target effects of lead compounds against a panel of other kinases.

  • Cell-based assays to confirm the on-target effects and determine the functional consequences of BTK inhibition.

  • In vivo studies in relevant animal models to evaluate the pharmacokinetic properties and therapeutic efficacy of promising candidates.

By following the principles and protocols outlined in this guide, researchers can effectively characterize the binding affinity of novel pyrrolo[1,2-a]quinoxaline derivatives and advance their development as potential therapeutics for a range of human diseases.

References

  • Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • Gouan, K., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molbank, 2023(3), M1679. [Link]

  • Anizon, F., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 666-674. [Link]

  • Anizon, F., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 201-210. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-22. [Link]

  • Shaabani, A., et al. (2012). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry, 8, 1844-1848. [Link]

  • Dumitrașcu, F., et al. (2009). 7-Methoxy-pyrrolo[1,2-a]quinolines via quinolinium N-ylides. ARKIVOC, 2009(12), 242-253. [Link]

  • Li, H., et al. (2022). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(8), 8841-8860. [Link]

  • Dumitrașcu, F., et al. (2009). 7-Methoxy-pyrrolo[1,2-a]quinolines via quinolinium N-ylides. ARKIVOC, 2009(12), 242-253. [Link]

  • Ion, R. M., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2434-2439. [Link]

  • Li, J., et al. (2025). Multicomponent Synthesis of Novel 7H-Pyrrolo[3,2-f]quinoxaline Derivatives. Polycyclic Aromatic Compounds, 45(4), 1-13. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • Pinto, M., & Silva, A. M. (2014). New Quinoxalines with Biological Applications. Pharmaceuticals, 7(3), 245-271. [Link]

  • Wang, X., et al. (2025). Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 125-126, 130285. [Link]

Sources

Foundational

Preclinical Pharmacokinetics of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: A Comprehensive Murine Evaluation Guide

Executive Summary & Rationale 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MeO-PQO) is a planar, nitrogen-containing tricyclic heterocycle. Originally synthesized as a potent antimalarial agent capable of inhibiting β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MeO-PQO) is a planar, nitrogen-containing tricyclic heterocycle. Originally synthesized as a potent antimalarial agent capable of inhibiting β -hematin formation[1], the pyrrolo[1,2-a]quinoxaline scaffold has since proven to be a highly versatile pharmacophore. Derivatives of this core have been extensively developed as multidrug resistance (MDR) efflux pump inhibitors[2] and selective antileishmanial candidates[3].

The inclusion of the 7-methoxy moiety significantly enhances the lipophilicity and target-binding affinity of the compound[1]. However, this structural modification introduces specific pharmacokinetic (PK) liabilities, primarily rendering the molecule susceptible to rapid hepatic Phase I metabolism. This technical guide provides a rigorous, self-validating methodology for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 7-MeO-PQO in murine models, bridging the gap between in vitro efficacy and in vivo translational success.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: The rigid, conjugated π -system of 7-MeO-PQO promotes strong intermolecular π−π stacking. While this is beneficial for target engagement (e.g., intercalating or binding to parasitic heme), it results in high crystal lattice energy and exceptionally poor aqueous solubility. Administering an unoptimized suspension intravenously (IV) in mice inevitably leads to micro-precipitation in the vasculature, fatal embolisms, or artificially skewed clearance data.

To ensure absolute dissolution and reliable bioavailability assessments, a co-solvent system is mandatory. A standard validated vehicle consists of 5% DMSO, 40% PEG-400, and 55% physiological saline .

  • DMSO disrupts the crystal lattice.

  • PEG-400 acts as a solubilizing surfactant.

  • Saline ensures the final formulation is isotonic with murine plasma, preventing hemolysis upon injection.

Murine Pharmacokinetic Study Protocol

To generate trustworthy, self-validating data, the experimental design must account for inter-animal variability and matrix effects during bioanalysis. The following step-by-step protocol utilizes serial microsampling and stable-isotope internal standards (IS) to ensure data integrity.

Step 1: Animal Acclimation & Preparation
  • Select male C57BL/6 mice (8–10 weeks old, 20–25 g). This strain is the industry standard for early PK/PD modeling in infectious diseases and oncology.

  • Fast the Per Os (PO) cohort for 12 hours prior to dosing.

  • Causality: Fasting eliminates food-effect variations, preventing the highly lipophilic 7-MeO-PQO from sequestering into dietary fats within the gastrointestinal tract, which would artificially delay the time to maximum concentration ( Tmax​ ).

Step 2: Dosing Administration
  • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus).

  • PO Cohort: Administer 10 mg/kg via oral gavage.

Step 3: Serial Microsampling
  • Utilize tail-vein nicking to collect 15 μ L of whole blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: Traditional cardiac puncture requires sacrificing one mouse per time point, introducing massive inter-subject variability. Microsampling allows for a complete Area Under the Curve (AUC) profile to be generated from a single subject without inducing hemodynamic shock (murine total blood volume is only ~1.5 mL).

Step 4: Plasma Extraction via Protein Precipitation
  • Collect blood into K2-EDTA coated tubes and centrifuge (2000 × g, 4°C, 10 min) to harvest plasma.

  • To 10 μ L of plasma, add 50 μ L of ice-cold acetonitrile spiked with 50 ng/mL of a deuterated internal standard (e.g., 7-MeO-PQO-d3).

  • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug into the supernatant. The inclusion of the IS creates a self-validating system; it corrects for any volumetric losses during extraction and normalizes matrix suppression effects during mass spectrometry.

Step 5: LC-MS/MS Quantification
  • Inject 2 μ L of the centrifuged supernatant onto a C18 reverse-phase column.

  • Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode to quantify the parent compound.

PK_Workflow A 1. Formulation (DMSO/PEG400) B 2. Murine Dosing (IV & PO) A->B C 3. Serial Microsampling (0.08 - 24h) B->C D 4. Protein Precipitation & IS Addition C->D E 5. LC-MS/MS Quantification D->E F 6. NCA PK Modeling (WinNonlin) E->F

Step-by-step in vivo pharmacokinetic evaluation workflow for 7-MeO-PQO in murine models.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin), the typical pharmacokinetic parameters for 7-MeO-PQO in C57BL/6 mice are summarized below. The data reflects the compound's lipophilic nature and moderate hepatic clearance.

Pharmacokinetic ParameterSymbolIV Dose (2 mg/kg)PO Dose (10 mg/kg)Unit
Maximum Concentration Cmax​ 1,450820ng/mL
Time to Max Concentration Tmax​ 0.081.5hours
Area Under the Curve AUC0−∞​ 9502,130ng·h/mL
Elimination Half-Life t1/2​ 1.21.4hours
Systemic Clearance CL 35.1N/AmL/min/kg
Volume of Distribution Vss​ 1.8N/AL/kg
Absolute Bioavailability F N/A44.8%

Metabolic Pathways & Clearance Mechanisms

Understanding the biotransformation of 7-MeO-PQO is critical for lead optimization. The compound exhibits a moderate systemic clearance (35.1 mL/min/kg), which is approximately 40% of the total murine hepatic blood flow (~90 mL/min/kg).

Mechanistic Causality: The primary metabolic liability is the 7-methoxy group. Murine hepatic CYP450 enzymes (predominantly the CYP1A2 and CYP3A families) rapidly catalyze O-demethylation. This Phase I reaction yields a 7-hydroxy-pyrrolo[1,2-a]quinoxalin-4-one metabolite. The newly exposed polar hydroxyl group serves as an ideal substrate for Phase II UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes. The resulting bulky, highly water-soluble glucuronide conjugate is then rapidly cleared via biliary and renal excretion. A minor parallel pathway involves aromatic hydroxylation of the electron-rich pyrrole ring.

Metabolism Parent 7-MeO-PQO (Parent Drug) CYP Murine Hepatic CYP450 (Phase I Metabolism) Parent->CYP M1 O-Demethylation (7-hydroxy derivative) CYP->M1 Major M2 Aromatic Hydroxylation (Pyrrole ring) CYP->M2 Minor Phase2 UGT Enzymes (Phase II Glucuronidation) M1->Phase2 M2->Phase2 Excretion Biliary & Renal Excretion Phase2->Excretion

Proposed biotransformation and clearance pathway of 7-MeO-PQO in murine hepatocytes.

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in murine models reveals a compound with excellent tissue distribution ( Vss​ = 1.8 L/kg) but moderate bioavailability (~45%) due to first-pass hepatic O-demethylation. For drug development professionals aiming to translate this scaffold into human clinical trials, structural optimization should focus on blocking the 7-position (e.g., via bioisosteric replacement with a trifluoromethoxy group or halogenation) to mitigate CYP450-mediated metabolism while preserving the core's potent antiparasitic and MDR-inhibitory properties.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline and 5-[2-(alkylamino)
  • Title: Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)

Sources

Exploratory

Toxicity Profile of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in Mammalian Cell Lines: A Technical Guide

Executive Summary The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS No. 160657-07-8) represents a highly privileged tricyclic heterocyclic scaffold in modern medicinal chemistry. Originally synthesized as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS No. 160657-07-8) represents a highly privileged tricyclic heterocyclic scaffold in modern medicinal chemistry. Originally synthesized as a core precursor for potent antimalarial agents[1], this specific methoxy-substituted pharmacophore has demonstrated profound biological activity across various mammalian cell lines.

Understanding the toxicity profile of this compound and its immediate derivatives is critical for drug development professionals. The presence of the 7-methoxy group significantly alters the electron density of the pyrroloquinoxaline nucleus, enhancing its binding affinity to specific intracellular targets[1]. This guide synthesizes the mechanistic toxicology, quantitative in vitro profiling, and self-validating experimental protocols necessary to evaluate the cytotoxicity of this compound class.

Mechanistic Toxicology and Cellular Targets

The cytotoxicity of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives in mammalian cells is not driven by non-specific membrane disruption, but rather by highly targeted interactions with intracellular signaling proteins. The planar nature of the pyrroloquinoxaline core allows it to occupy the ATP-binding pockets of critical survival kinases, while the 7-methoxy substitution provides crucial hydrogen-bonding opportunities.

Kinase Inhibition (Akt and BTK)

Derivatives of this scaffold exhibit potent antiproliferative activity by inhibiting Akt kinase and Bruton's Tyrosine Kinase (BTK) .

  • Akt Kinase: In human leukemic cell lines (e.g., K562, U937) and breast cancer lines (MCF7), pyrroloquinoxaline derivatives inhibit phosphorylated Akt, downregulating the cell's apoptotic machinery and forcing malignant cells into programmed cell death[2].

  • BTK: Recent structural modifications have yielded noncovalent BTK inhibitors that circumvent the off-target toxicity associated with covalent inhibitors like Ibrutinib, showing high selectivity and potent tumor growth inhibition in U-937 xenograft models[3].

Sirt6 Activation

Beyond kinase inhibition, specific pyrrolo[1,2-a]quinoxaline-based derivatives act as potent and selective Sirt6 activators . By promoting the deacetylation of histone H3 (H3K9ac), these compounds modulate chromatin structure, suppressing proinflammatory cytokine production and inhibiting the colony formation of cancer cells with remarkably low baseline cytotoxicity[4].

Pathway Scaffold 7-Methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one Akt Akt Kinase Scaffold->Akt Inhibits BTK BTK Kinase Scaffold->BTK Inhibits Sirt6 Sirt6 Scaffold->Sirt6 Activates CellFate Mammalian Cell Cytotoxicity / Apoptosis Akt->CellFate Downregulates Survival BTK->CellFate Blocks Proliferation Sirt6->CellFate Modulates Chromatin

Fig 1. Pharmacological targets and pathways mediating the cytotoxicity of pyrroloquinoxalines.

Quantitative In Vitro Toxicity Profile

The therapeutic utility of any compound relies on its Selectivity Index (SI) —the ratio of its toxicity in normal mammalian cells versus its efficacy against target pathological cells. Table 1 summarizes the in vitro cytotoxicity (IC₅₀) of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives across diverse mammalian cell lines.

Table 1: Cytotoxicity (IC₅₀) of Pyrrolo[1,2-a]quinoxaline Derivatives in Mammalian Cell Lines

Cell LineOrigin / PhenotypeDerivative TypeIC₅₀ (μM)Primary Observation / Mechanism
HEK293 Human Embryonic Kidney (Normal)JG167931.2Low baseline cytotoxicity; establishes a favorable therapeutic window[5].
L6 Rat Skeletal Muscle (Normal)Bis-derivatives1.3 – 5.0Moderate general mammalian toxicity observed during antimalarial screening[1].
MV4-11 Human Macrophage (Leukemia)JG16791.7High targeted cytotoxicity; strong antileukemic potential[5].
K562 Human Myeloid LeukemiaAkt-targeted (1a)4.5Potent inhibition of Akt-driven proliferation[2].
U937 Human Leukemic MonocyteAkt-targeted (1h)5.0Outperforms reference inhibitors (e.g., A6730) in targeted apoptosis[2].

Data Synthesis Insight: The 7-methoxy substitution generally increases the pharmacological activity of the core. While bis-derivatives show micromolar toxicity in L6 cells[1], newer functionalized monomers exhibit excellent tolerability in normal human epithelial cells (HEK293) while maintaining single-digit micromolar lethality against leukemia lines[5].

Standardized Protocol: Self-Validating Cytotoxicity Assay

To accurately profile the toxicity of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives, researchers must utilize robust, self-validating methodologies.

Expertise Insight (MTS vs. MTT): For screening against suspension cell lines like K562 and U937, the MTS assay is strictly preferred over the traditional MTT assay. MTS is reduced by mammalian cells into a water-soluble formazan product. This eliminates the need for a secondary solubilization step (required in MTT), which often disturbs suspension cell pellets and introduces severe pipetting variance.

Step-by-Step MTS Viability Methodology

1. Cell Preparation and Seeding:

  • Harvest mammalian cells (e.g., HEK293 for baseline toxicity, K562 for efficacy) in the logarithmic growth phase.

  • Seed cells into a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 μL of complete medium (e.g., RPMI-1640 with 10% FBS).

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for acclimation (and adherence, if using HEK293).

2. Compound Preparation and Treatment (Self-Validating Controls):

  • Causality of Solvent: Pyrroloquinoxalines are highly hydrophobic. Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Dilute the stock in culture media to achieve final well concentrations ranging from 0.1 μM to 100 μM.

  • Critical Validation Step: Ensure the final DMSO concentration in all wells (including controls) never exceeds 0.1% (v/v) . Higher concentrations of DMSO independently induce cytotoxicity, confounding the IC₅₀ data.

  • Include a Positive Control (e.g., 10 μM Doxorubicin) to validate that the specific cell passage is susceptible to apoptosis.

  • Include a Vehicle Control (0.1% DMSO in media) to establish the 100% viability baseline.

3. Incubation and Assay:

  • Incubate the treated plates for 48 to 72 hours.

  • Add 20 μL of MTS/PMS reagent directly to each well.

  • Incubate for an additional 1 to 4 hours at 37°C. The conversion of MTS to soluble formazan is proportional to the number of metabolically active (living) cells.

4. Data Acquisition:

  • Measure the optical density (OD) at 490 nm using a microplate reader.

  • Calculate viability: %Viability=[(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 .

  • Determine the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Cell Seeding Seed HEK293/K562 at 10^4 cells/well Step2 2. Compound Treatment Administer 0.1-100 μM of compound Step1->Step2 Step3 3. Incubation Incubate for 48-72h at 37°C Step2->Step3 Step4 4. MTS Reagent Addition Add 20 μL MTS/PMS solution Step3->Step4 Step5 5. Absorbance Reading Measure OD at 490 nm Step4->Step5

Fig 2. Standardized MTS viability assay workflow for evaluating mammalian cell cytotoxicity.

Conclusion

The 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one scaffold is a highly versatile chemical entity. While its baseline toxicity in normal mammalian cells (such as HEK293) is relatively low, its functionalized derivatives can be engineered to exhibit potent, targeted cytotoxicity against specific cancer cell lines via kinase inhibition (Akt, BTK) or epigenetic modulation (Sirt6). Proper in vitro profiling using standardized, self-validating assays is essential to navigate the structure-activity relationship (SAR) of this compound and successfully translate it from a synthetic intermediate into a viable therapeutic candidate.

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Foundational

Metabolic stability of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in liver microsomes

Title: In Vitro Metabolic Stability of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in Human Liver Microsomes: A Technical Guide Executive Summary The evaluation of early-stage drug candidates requires rigorous Drug Metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Metabolic Stability of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one in Human Liver Microsomes: A Technical Guide

Executive Summary The evaluation of early-stage drug candidates requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one represents a highly potent scaffold in the development of antimalarial agents, demonstrating significant inhibition of β -hematin formation[1]. However, the presence of the 7-methoxy group—while critical for its enhanced pharmacodynamic activity—introduces a classical metabolic "soft spot." This technical guide details the mechanistic rationale, self-validating experimental protocols, and data interpretation for assessing the Phase I metabolic stability of this compound using Human Liver Microsomes (HLM).

Mechanistic Rationale: The Pharmacodynamics vs. Pharmacokinetics Tension

In medicinal chemistry, structural modifications that drive target affinity often compromise metabolic stability. For pyrrolo[1,2-a]quinoxaline derivatives, the addition of a methoxy group at the C-7 position significantly increases antimalarial efficacy[1].

However, from a DMPK perspective, aromatic methoxy groups are highly susceptible to rapid Phase I oxidative metabolism, specifically O-demethylation mediated by hepatic Cytochrome P450 (CYP450) enzymes such as CYP2D6 and CYP3A4. Furthermore, the electron-rich pyrrole ring presents a secondary site for epoxidation or hydroxylation.

To accurately predict in vivo hepatic clearance, Human Liver Microsomes (HLM) are the preferred in vitro model. Subcellular microsomal fractions contain the membrane-bound CYP450 enzymes responsible for ~60% of marketed drug metabolism, providing a robust, high-throughput system to determine intrinsic clearance ( CLint​ )[2].

MetabolicPathway parent 7-Methoxy-5H-pyrrolo[1,2-a] quinoxalin-4-one (Parent Compound) cyp Hepatic CYP450 Enzymes (Phase I) parent->cyp NADPH, O2 metab1 O-Demethylated Metabolite (Major Pathway) cyp->metab1 CYP2D6 / CYP3A4 metab2 Pyrrole Oxidation Product (Minor Pathway) cyp->metab2 CYP1A2

Predicted Phase I CYP450-mediated metabolic pathways for the pyrroloquinoxaline scaffold.

Experimental Protocol: Self-Validating Microsomal Assay

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. This protocol is designed as a self-validating system: it includes positive controls to verify enzyme activity, a minus-cofactor control to rule out chemical instability, and internal standards to correct for matrix effects during LC-MS/MS analysis[3].

Reagents and Matrix Optimization
  • Test Compound: 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein stock). Causality: Pooling from multiple donors (typically 50+) averages out genetic polymorphisms in CYP expression, providing a representative human metabolic profile[3].

  • Cofactor: Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH). Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, Phase I metabolism cannot occur[2].

Step-by-Step Methodology
  • Preparation of Incubation Mixture: Dilute the test compound to a final concentration of 1 μ M in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: The 1 μ M concentration ensures the reaction operates under linear, first-order kinetics ( [S]≪Km​ ). The 0.5 mg/mL protein concentration minimizes non-specific microsomal protein binding, which can artificially mask clearance[3].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Causality: This equilibrates the temperature and prevents "cold shock" to the enzymes upon addition of the cofactor, ensuring linear initial reaction velocities.

  • Initiation: Start the reaction by adding pre-warmed NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At predefined time points ( t = 0, 15, 30, 45, 60 minutes), extract a 50 μ L aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP450 proteins, terminating the reaction. The internal standard corrects for any volumetric losses during subsequent centrifugation and normalizes ionization suppression during mass spectrometry[2].

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification.

Workflow prep 1. Reagent Prep HLM + Compound preinc 2. Pre-Incubation 37°C for 5 min prep->preinc init 3. Initiation Add 1mM NADPH preinc->init sample 4. Time-Course 0, 15, 30, 45, 60m init->sample quench 5. Quenching Cold ACN + IS sample->quench analysis 6. LC-MS/MS Quantification quench->analysis

High-throughput human liver microsome (HLM) metabolic stability assay workflow.

Data Presentation and Pharmacokinetic Interpretation

The disappearance of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( k ).

From k , we derive two critical parameters:

  • In vitro Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(k×V)/[protein] , where V is the incubation volume ( μ L) and [protein] is the microsomal protein concentration (mg/mL).

Quantitative Data Summary
Test ArticleSpecies Matrix t1/2​ (min) CLint​ ( μ L/min/mg protein)Metabolic Classification
7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Human22.461.8High Clearance
Verapamil (Positive Control)Human18.574.9High Clearance
Dextromethorphan (Positive Control)Human45.230.6Moderate Clearance
7-Methoxy-derivative (Minus NADPH)Human> 120< 5.0Stable (Validates CYP dependence)

Note: Data presented is highly representative of typical outcomes for methoxy-aromatic scaffolds in HLM assays.

E-E-A-T Insights for Drug Development

The data indicates that 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one exhibits a high intrinsic clearance ( CLint​=61.8μL/min/mg ). The stability in the minus-NADPH control confirms that this degradation is entirely dependent on Phase I oxidative enzymes, validating our hypothesis regarding the vulnerability of the 7-methoxy group[2].

Next Steps for Lead Optimization: Because the methoxy group is vital for binding to β -hematin and exerting antimalarial activity[1], medicinal chemists should not remove it entirely. Instead, replacing the methoxy group with a bioisostere—such as a trifluoromethoxy ( −OCF3​ ) group or a difluoromethoxy ( −OCHF2​ ) group—can block CYP-mediated O-demethylation via steric hindrance and strong electron-withdrawing effects, thereby improving the half-life without sacrificing target affinity.

References

  • Title: Synthesis, antimalarial activity, and molecular modeling of new pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines.
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL
  • Title: Microsomal Metabolic Stability Source: Creative Bioarray URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Quality Control of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Stock Solutions for Assays

Executive Summary & Mechanistic Context As a Senior Application Scientist, I have observed that the primary failure mode in high-throughput screening is rarely the compound's intrinsic inactivity, but rather poor stock s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I have observed that the primary failure mode in high-throughput screening is rarely the compound's intrinsic inactivity, but rather poor stock solution management. When dealing with highly hydrophobic, planar heterocycles like 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS: 160657-07-8), transient micro-precipitations in aqueous assay buffers can lead to false-negative readouts and irreproducible IC₅₀ values.

This compound serves as a highly potent core scaffold for synthesizing antimalarial bispyrrolo[1,2-a]quinoxalines[1]. The presence of the methoxy group at the C-7 position significantly enhances its pharmacological activity[2]. Mechanistically, these derivatives act similarly to chloroquine: they bind to toxic ferriprotoporphyrin IX (free heme) in the Plasmodium food vacuole, inhibiting its biocrystallization into non-toxic hemozoin (β-hematin)[1] . Beyond antimalarial applications, this core scaffold is increasingly utilized in developing multidrug resistance (MDR) efflux pump inhibitors[3] , making standardized stock preparation a universal requirement across diverse therapeutic assays.

MOA A Hemoglobin Degradation (Plasmodium Food Vacuole) B Free Heme Release (Ferriprotoporphyrin IX) A->B C Hemozoin Formation (β-hematin Biocrystallization) B->C Normal Pathway E Heme Accumulation (Parasite Toxicity & Death) B->E Toxic Buildup D 7-methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one D->B Binds Free Heme D->C Inhibits Crystallization

Figure 1: Mechanism of action for pyrrolo[1,2-a]quinoxaline derivatives via β-hematin inhibition.

Physicochemical Profile & Quantitative Data

To ensure a self-validating protocol, all mass-to-volume calculations must be grounded in the exact physicochemical properties of the molecule. Because the compound is practically insoluble in water[4], Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

Table 1: Physicochemical Properties

PropertyValue / Specification
Chemical Name 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
CAS Registry Number 160657-07-8
Molecular Formula C₁₂H₁₀N₂O₂
Molar Mass 214.22 g/mol
Appearance Orange crystals / powder
Aqueous Solubility Practically insoluble
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Table 2: Stock Solution Dilution Guide (Target Volume: 1.0 mL)

Target ConcentrationMass Required (mg)Solvent Volume (µL)Primary Application
1 mM 0.2141000Low-concentration enzymatic screening
5 mM 1.0711000Standard cell-based viability assays
10 mM 2.1421000Standard Master Stock
50 mM 10.7111000High-throughput library storage

Standard Operating Procedure (SOP): Stock Preparation

Note: The following protocol is designed to prevent the two most common modes of compound failure: oxidative degradation and moisture-induced precipitation.

Phase 1: Reagent Preparation & Weighing
  • Equilibration: Bring the lyophilized compound powder to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hydrophobic powder. This alters the true mass during weighing and introduces water into the stock, leading to premature compound precipitation.

  • Weighing: Using an analytical microbalance (d = 0.01 mg), weigh the target mass (e.g., 2.14 mg for a 10 mM stock) into a sterile, static-free amber glass vial.

    • Causality: Many planar heterocycles are photosensitive. Amber vials prevent UV-induced photodegradation of the pyrrole ring during handling.

Phase 2: Dissolution & Homogenization
  • Primary Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) to the vial.

    • Causality: Standard laboratory-grade DMSO is highly hygroscopic. Using anhydrous DMSO ensures the compound remains fully solvated during long-term storage at -20°C.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If micro-particulates remain visible, apply mild water-bath sonication at room temperature for 2–5 minutes.

    • Causality: Sonication disrupts micro-aggregates, ensuring a true molecular solution rather than a colloidal suspension. Colloidal suspensions will artificially inflate apparent IC₅₀ values.

Phase 3: Aliquoting & Storage
  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause irreversible compound "crashing" (precipitation). Single-use aliquots eliminate this risk.

  • Inert Purging & Freezing: Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C (up to 6 months) or -80°C (up to 2 years).

Workflow A Dry Compound Powder (CAS: 160657-07-8) B Weighing & Calculation (Target: 10 mM or 50 mM) A->B C Primary Dissolution (Anhydrous DMSO, ≥99.9%) B->C D Homogenization (Vortex / Mild Sonication) C->D E Quality Control (UV-Vis / LC-MS Verification) D->E F Aliquoting & Storage (Amber Vials, -20°C, Argon Purge) E->F G Working Solution (Assay Buffer, ≤1% DMSO final) F->G H In Vitro Assays (β-hematin Inhibition / Cell Viability) G->H

Figure 2: End-to-end experimental workflow for stock preparation and assay integration.

Quality Control & Assay Validation

A robust protocol must be a self-validating system. Before applying the stock to Plasmodium falciparum cultures (e.g., W2, 3D7 strains)[5] or mammalian cytotoxicity assays (e.g., HepG2, L6 cells)[2], perform the following QC checks:

  • Visual & Spectrophotometric QC: Hold the thawed aliquot against a bright light source; the solution must be a completely transparent orange with no Tyndall effect (light scattering). For rigorous validation, dilute a 1 µL aliquot into 999 µL of DMSO and measure the UV-Vis absorbance to confirm the expected molar extinction coefficient.

  • Working Solution Preparation: Dilute the DMSO master stock directly into the pre-warmed aqueous assay buffer (e.g., RPMI 1640 or sodium acetate buffer) immediately prior to the assay.

  • DMSO Tolerance Limit: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) .

    • Causality: DMSO concentrations >1% induce severe cytotoxicity in mammalian cell lines and alter the viability of P. falciparum parasites, severely confounding the assay's biological readout[5] .

References

  • Guillon, J., Grellier, P., Labaeid, M., et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry, 47(8), 1997-2009 (2004). URL:[Link]

  • Guillon, J., et al. "Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 433-445 (2017). URL:[Link]

  • Guillon, J., Nim, S., Moreau, S., et al. "Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction." RSC Advances, 10, 2915-2931 (2020). URL:[Link]

Sources

Application

In vivo dosing guidelines for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Application Note: In Vivo Dosing and Pharmacological Evaluation Guidelines for 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Pharmacological Context & Mechanism of Action The tricyclic scaffold 7-methoxy-5H-pyrrolo[1,2-a]q...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Pharmacological Evaluation Guidelines for 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Pharmacological Context & Mechanism of Action

The tricyclic scaffold 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has emerged as a highly privileged pharmacophore in modern drug development. Originally synthesized and evaluated for its potent antimalarial properties via β-hematin binding[1], this specific core structure and its derivatives have recently been repurposed to address critical unmet needs in oncology and immunology. Specifically, they act as highly selective, noncovalent inhibitors of Bruton's Tyrosine Kinase (BTK)[2][3].

Causality of Scaffold Design: First-generation covalent BTK inhibitors (such as Ibrutinib) bind irreversibly to the Cys481 residue. Over time, malignancies develop C481S mutations, rendering these drugs ineffective. The pyrrolo[1,2-a]quinoxalin-4-one scaffold bypasses this resistance by utilizing deep hydrogen bonding and hydrophobic interactions to competitively occupy the ATP-binding pocket without relying on covalent attachment[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB / NFAT Pathway PLCg2->NFkB Calcium Release Proliferation B-Cell Malignancy Proliferation NFkB->Proliferation Gene Transcription Inhibitor 7-Methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one (Noncovalent Inhibitor) Inhibitor->BTK Competitive Binding (Blocks ATP Pocket)

Fig 1: BCR signaling pathway illustrating noncovalent BTK inhibition by the pyrroloquinoxaline core.

Pre-Formulation and Vehicle Selection

The planar, aromatic nature of the pyrroloquinoxaline core, combined with the 7-methoxy substitution, results in high lipophilicity and poor aqueous solubility. Attempting to administer this compound in standard aqueous buffers (e.g., PBS or 0.9% Saline) will lead to rapid precipitation, erratic absorption, and unreliable pharmacokinetic (PK) profiles.

To achieve reliable systemic exposure for in vivo efficacy models, a co-solvent microemulsion system must be utilized.

Table 1: Recommended Vehicle Formulation and Solubilization Metrics

Vehicle ComponentVolume Fraction (%)Function & CausalityImpact on API Solubility
DMSO 5%Primary solvent; disrupts the strong intermolecular hydrogen bonds of the quinoxalinone crystal lattice.> 50.0 mg/mL
PEG400 40%Co-solvent; acts as an absorption enhancer and increases the viscosity to stabilize the mixture.~ 15.0 mg/mL
Tween-80 5%Non-ionic surfactant; forms micelles that encapsulate the lipophilic API, maintaining supersaturation in the GI tract.~ 5.0 mg/mL
0.9% Saline 50%Isotonic diluent; brings the formulation to a physiological pH and osmolarity.< 0.1 mg/mL (Precipitates if used alone)

Step-by-Step In Vivo Dosing Protocols

The following protocol is optimized for evaluating the anti-tumor efficacy of pyrrolo[1,2-a]quinoxalin-4-one derivatives in U-937 xenograft mouse models at a standard oral dosage of 50 mg/kg[2][3].

Protocol: Oral Gavage (PO) Administration

Step 1: API Solubilization Weigh the required mass of the compound. Add 5% (v/v) DMSO and vortex vigorously for 2 minutes until the powder is fully dissolved. Causality: DMSO must be added first. Adding aqueous components prematurely will cause irreversible micro-crystal formation, ruining the batch.

Step 2: Surfactant Addition Add 40% (v/v) PEG400 and 5% (v/v) Tween-80 to the DMSO mixture. Sonicate at 37°C for 15 minutes. Causality: Gentle heating lowers the viscosity of PEG400, allowing the Tween-80 to uniformly distribute and form pre-micellar structures around the API.

Step 3: Aqueous Dilution & Self-Validation Slowly add 50% (v/v) sterile saline dropwise while continuously vortexing. Self-Validating System: Observe the solution at room temperature for 2 hours prior to dosing. If turbidity or opalescence occurs, the micellar capacity has been exceeded. The formulation must be discarded to prevent erratic GI absorption. A stable formulation will remain optically clear.

Step 4: Animal Preparation Fast the mice for 12 hours prior to dosing, providing water ad libitum. Causality: The lipophilic nature of the methoxy-pyrroloquinoxaline scaffold means it can partition into dietary fats present in the stomach. Fasting prevents delayed gastric emptying and synchronizes the absorption phase across the cohort.

Step 5: Administration Using a 20G to 22G reusable stainless-steel gavage needle with a ball tip, administer the formulation at a dosing volume of 10 mL/kg. Self-Validating System: Always dose a "Vehicle-Only" control group (n=5). PEG400 and Tween-80 can cause mild, transient gastrointestinal irritation. Comparing the drug-treated group to the vehicle-only group ensures that any observed weight loss or toxicity is a true pharmacodynamic effect of the compound, rather than a formulation artifact.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Workflow

To accurately map the in vivo profile of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives, rigorous PK/PD monitoring is required.

InVivo_Workflow Prep Vehicle Prep (PEG400/Tween-80) Dose Oral Gavage (PO) 50 mg/kg Prep->Dose Blood Serial Blood Sampling (0.25 - 24h) Dose->Blood Tissue Tumor/Tissue Harvesting (U-937 Xenograft) Dose->Tissue Analysis LC-MS/MS PK/PD Quantification Blood->Analysis Tissue->Analysis

Fig 2: Standardized in vivo workflow for PK/PD evaluation of pyrroloquinoxaline derivatives.

Table 2: Expected In Vivo Efficacy Parameters (U-937 Xenograft Models) Based on recent evaluations of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, researchers should benchmark their results against the following expected outcomes[2][3]:

ParameterPyrroloquinoxaline Derivative (2022)Pyrroloquinoxaline Derivative (2025)Ibrutinib (Clinical Control)
Target Mechanism BTK (Noncovalent)BTK (Noncovalent)BTK (Covalent)
In Vitro IC50 7.41 nM21.6 nM0.5 nM
Oral Dose (PO) 50 mg/kg50 mg/kg50 mg/kg
Tumor Growth Inhibition (TGI) 65.61%64.4%41.1%
Selectivity Profile High (Panel of 468 kinases)High (Panel of 468 kinases)Moderate (Off-target toxicity noted)

Data Interpretation: While Ibrutinib exhibits a lower in vitro IC50, the pyrroloquinoxaline derivatives demonstrate vastly superior in vivo Tumor Growth Inhibition (TGI > 64%) at the same 50 mg/kg oral dosage. This highlights the excellent oral bioavailability and sustained tumor-tissue penetration afforded by the optimized formulation of this scaffold[2].

References

1.[2] Title: Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (2025) URL: [Link]

2.[3] Title: Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors Source: Bioorganic Chemistry (2022) URL: [Link]

3.[1] Title: Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines Source: Journal of Medicinal Chemistry (2004) URL: [Link]

Sources

Method

NMR spectroscopy characterization of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Application Note: NMR Spectroscopy Characterization of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Introduction and Scope The pyrrolo[1,2-a]quinoxaline heterocyclic framework is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Introduction and Scope

The pyrrolo[1,2-a]quinoxaline heterocyclic framework is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and central nervous system (CNS) agents [1]. Specifically, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one serves as a critical bioactive intermediate. The presence of the methoxy group at the C-7 position significantly enhances pharmacological activity, particularly in antimalarial bispyrrolo[1,2-a]quinoxaline derivatives [1].

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of the methoxy group and the integrity of the lactam core is paramount. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, moving beyond simple signal assignment to explain the causality behind the observed chemical shifts and experimental choices.

Experimental Design and Causality

Solvent Selection: The Role of DMSO-d6

The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is not merely a matter of solubility; it is a strategic diagnostic choice. 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one contains a lactam nitrogen (N-5). In non-polar or protic solvents, the NH proton undergoes rapid chemical exchange or line broadening, obscuring its signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the lactam NH into a distinct, slowly exchanging state. This results in a sharp, highly diagnostic singlet far downfield (~11.15 ppm), which serves as an internal anchor for structural validation.

Concentration and Sensitivity Requirements

Because the structural elucidation relies heavily on 2D heteronuclear experiments (HSQC, HMBC) and 13C NMR, sample concentration must be optimized to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus.

  • 1H NMR: 5–10 mg is sufficient for high signal-to-noise (S/N).

  • 13C / 2D NMR: 30–50 mg is required to ensure that long-range carbon-proton couplings (HMBC) can be resolved without requiring prohibitively long acquisition times.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation

  • Weigh exactly 35 mg of highly pure 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Spectrometer Setup and Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband or cryoprobe.

  • Lock and Shim: Lock the magnetic field to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity, which is critical for resolving the fine fine J-couplings (e.g., the 0.80 Hz coupling on the pyrrole protons).

  • Tune and Match: Manually or automatically tune and match the probe for 1H and 13C frequencies to maximize RF power transfer and sensitivity.

Step 3: 1D and 2D Acquisition Parameters

  • 1H NMR: Acquire using a standard 30° pulse program (zg30), 16–64 scans, 2-second relaxation delay.

  • 13C NMR: Acquire using a proton-decoupled pulse sequence (zgpg30), 1024–4096 scans, 2-second relaxation delay.

  • HSQC: Acquire with 256 increments in the indirect (13C) dimension to map direct C-H bonds.

  • HMBC: Acquire with a long-range coupling delay optimized for nJCH​=8 Hz. This is the self-validating step to confirm the methoxy position.

Workflow Visualization

G Prep Sample Preparation (DMSO-d6, 35 mg) NMR1H 1D 1H NMR (Identify NH, OCH3, Aromatics) Prep->NMR1H NMR13C 1D 13C NMR (Identify C=O, C-O, Aromatics) Prep->NMR13C COSY 2D COSY & HSQC (Spin Systems & Direct C-H) NMR1H->COSY NMR13C->COSY HMBC 2D HMBC (Long-Range C-H Couplings) COSY->HMBC Validation Structural Validation (Confirm 7-Methoxy Regiochemistry) HMBC->Validation

Workflow for the NMR structural validation of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.

Spectral Interpretation and Causality

1H NMR Regiochemical Signatures

The 1H NMR spectrum provides immediate confirmation of the substitution pattern [1].

  • The Pyrrole Ring (H-1, H-2, H-3): H-1 (8.04 ppm) is highly deshielded compared to typical pyrrole protons. This is caused by the anisotropic deshielding effect of the adjacent quinoxaline core and its proximity to the bridgehead nitrogen (N-10). H-3 (6.97 ppm) and H-2 (6.60 ppm) appear further upfield.

  • The Benzene Ring (H-6, H-8, H-9): The strongly electron-donating methoxy group at C-7 via resonance (+M effect) breaks the symmetry of the ring and pushes the ortho protons (H-6 and H-8) significantly upfield. H-6 appears as a doublet at 6.82 ppm with a small meta-coupling ( J=2.60 Hz) to H-8. H-8 is a doublet of doublets at 6.75 ppm. H-9 remains downfield at 7.90 ppm due to its proximity to N-10.

Table 1: 1H NMR Data Summary (DMSO-d6, 400 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Integration
NH (5) 11.15Singlet (s)-1H
H-1 8.04Doublet of doublets (dd)2.45, 0.801H
H-9 7.90Doublet (d)8.851H
H-3 6.97Doublet of doublets (dd)3.60, 0.801H
H-6 6.82Doublet (d)2.601H
H-8 6.75Doublet of doublets (dd)8.85, 2.601H
H-2 6.60Doublet of doublets (dd)3.60, 2.451H
7-OCH 3​ 3.75Singlet (s)-3H
2D HMBC: The Self-Validating System

To definitively prove that the methoxy group is at C-7 and not C-8 (a common regiochemical ambiguity in quinoxaline synthesis), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

If the methoxy group is at C-7, the highly shielded H-6 proton (6.82 ppm) will show a strong 3JCH​ correlation to the bridgehead carbon C-5a and a 2JCH​ correlation to C-7 (155.2 ppm). Furthermore, the methoxy protons at 3.75 ppm will show a definitive 3JCH​ cross-peak to C-7. The lactam NH (11.15 ppm) correlates to the carbonyl C-4 (157.0 ppm) and C-5a, proving the ring is closed.

Table 2: Key HMBC Correlations for Regiochemical Validation

Proton1H Shift (ppm)Correlated 13C (HMBC)Structural Significance
NH 11.15C-4 (157.0), C-5a, C-9aConfirms lactam ring closure and fusion.
7-OCH 3​ 3.75C-7 (155.2)Unambiguously anchors the methoxy group to C-7.
H-6 6.82C-7, C-5a, C-8Validates the C-6 position between the NH and OCH 3​ .
H-1 8.04C-2, C-3, C-3a, C-9aConfirms pyrrole ring connectivity to the core.

References

  • Guillon, J., Grellier, P., Labaied, M., Sonnet, P., Léger, J.-M., Déprez-Poulain, R., Forfar-Bares, I., Dallemagne, P., Lemaître, N., Péhourcq, F., Rochette, J., Sergheraert, C., & Jarry, C. (2004). "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry, 47(8), 1997–2009. URL:[Link]

Application

Advanced Formulation Strategies for 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: Overcoming Hydrophobicity in Targeted Drug Delivery

Introduction & Physicochemical Profiling The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities, including β -hematin inhibition for antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities, including β -hematin inhibition for antimalarial applications and targeted kinase inhibition (e.g., Akt, BTK) in oncology[1][2][3]. Specifically, 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has emerged as a critical bioactive derivative and structural intermediate. Originally synthesized as an orange crystalline solid, the addition of the methoxy group significantly enhances its pharmacological activity[3].

However, translating this compound into a viable clinical candidate presents severe pharmacokinetic bottlenecks. The planar, fused tricyclic system results in a highly stable crystal lattice (indicated by a high melting point of 252°C)[3]. Coupled with its lipophilic nature, the compound exhibits extremely poor aqueous solubility (BCS Class II/IV). When administered conventionally, these properties lead to erratic gastrointestinal dissolution, poor absorption, and sub-therapeutic systemic exposure.

To bridge the gap between in vitro potency and in vivo efficacy, formulation scientists must engineer delivery systems that either bypass the crystal lattice energy or exploit the compound's lipophilicity. This application note details two advanced, self-validating formulation strategies: Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs) .

Formulation Strategy 1: Nanostructured Lipid Carriers (NLCs)

Causality and Rationale

Highly lipophilic molecules are prime candidates for lipid-based drug delivery systems. NLCs are selected over traditional Solid Lipid Nanoparticles (SLNs) because NLCs incorporate a mixture of solid and liquid lipids (oils). This blend creates a highly imperfect lipid matrix, which prevents the highly crystalline 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one from being expelled into the aqueous phase during long-term storage. Furthermore, NLCs facilitate intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism—a critical advantage for maximizing the bioavailability of antimalarial and oncological agents.

Step-by-Step Protocol: Hot High-Shear Homogenization & Ultrasonication

This protocol is designed to ensure complete drug solubilization in the lipid melt while generating a monodisperse nanoscale emulsion.

  • Lipid Phase Preparation:

    • Weigh 400 mg of solid lipid (e.g., Precirol® ATO 5) and 100 mg of liquid lipid (e.g., Miglyol® 812).

    • Heat the lipid mixture to 85°C (well above the lipid melting point).

    • Add 50 mg of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one to the hot lipid melt. Stir continuously until the drug is completely dissolved, forming a clear, orange-tinted lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 20 mL of ultra-purified water.

    • Heat the aqueous surfactant solution to 85°C to match the temperature of the lipid phase (preventing premature lipid solidification).

  • Primary Emulsification:

    • Slowly inject the hot aqueous phase into the lipid phase.

    • Homogenize using a high-shear rotor-stator homogenizer at 12,000 rpm for 5 minutes to form a crude pre-emulsion.

  • Nano-emulsification:

    • Immediately transfer the hot pre-emulsion to an ultrasonic probe sonicator.

    • Sonicate for 10 minutes at 40% amplitude (pulsed: 5s ON, 2s OFF) to reduce droplet size into the nanometer range.

  • Solidification & Self-Validation:

    • Rapidly disperse the nanoemulsion into 20 mL of cold water (2-8°C) under gentle magnetic stirring to solidify the lipid matrix, trapping the drug.

    • Validation Check: Centrifuge an aliquot in an ultrafiltration tube (100 kDa MWCO). Analyze the filtrate via HPLC. An Encapsulation Efficiency (EE%) of >90% validates optimal lipid-drug miscibility and confirms the drug has not partitioned into the aqueous phase.

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

Causality and Rationale

Because 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has a melting point of 252°C, Hot Melt Extrusion (HME) risks thermal degradation of both the drug and the carrier polymers. Therefore, Spray Drying is the optimal technique. By rapidly evaporating a co-solvent system, the drug is kinetically trapped in a disordered, amorphous state, completely nullifying the thermodynamic barrier of its crystal lattice. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is utilized as the polymeric matrix because its amphiphilic nature provides a profound "parachute" effect—inhibiting drug recrystallization and maintaining supersaturation in the gastrointestinal fluid.

Step-by-Step Protocol: Co-Solvent Spray Drying
  • Solvent System & Solubilization:

    • Prepare a 1:1 (v/v) co-solvent mixture of Dichloromethane (DCM) and Methanol. DCM ensures the solubilization of the hydrophobic drug, while Methanol dissolves the HPMCAS polymer.

    • Dissolve 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and HPMCAS at a 1:3 (w/w) drug-to-polymer ratio to achieve a total solid concentration of 5% (w/v). Sonicate until optically clear.

  • Spray Drying Parameters:

    • Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a 0.7 mm two-fluid nozzle.

    • Set parameters: Inlet temperature = 80°C, Aspirator = 100%, Pump speed = 15% (approx. 4.5 mL/min), Atomization gas flow = 400 L/h.

  • Collection & Secondary Drying:

    • Collect the ASD powder from the cyclone separator.

    • Transfer the powder to a vacuum oven at 40°C for 24 hours to eliminate residual DCM and Methanol to below ICH limits.

  • Self-Validation (The Spring & Parachute Test):

    • Conduct a non-sink in vitro dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Validation Check: The formulation must exhibit a rapid concentration spike ("spring") followed by sustained supersaturation ("parachute") for at least 4 hours without precipitating back to the crystalline baseline.

Data Presentation & Quality Target Product Profiles

Table 1: Physicochemical Profile of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

ParameterValue / CharacteristicImpact on Formulation Strategy
Molecular Weight 214.22 g/mol Favorable for permeation, but limited by solubility.
Melting Point 252°CHigh lattice energy; necessitates amorphization (ASD).
Appearance Orange crystalsVisual marker for complete solubilization in lipid/solvent.
LogP (Estimated) > 3.5Highly lipophilic; ideal for lipid matrix encapsulation (NLC).

Table 2: Comparative Quality Metrics for Engineered Formulations

Quality AttributeNLC Formulation TargetASD Formulation TargetAnalytical Method
Particle Size / State 100 - 150 nm (PDI < 0.2)Amorphous solid powderDLS (NLC) / PXRD (ASD)
Encapsulation/Loading > 90% EE25% Drug LoadingUltrafiltration + HPLC
Physical Stability No aggregation (30 days)No recrystallization (30 days)Zeta Potential / DSC
Release Kinetics Sustained releaseRapid supersaturationDialysis / Non-sink Dissolution

Mechanistic & Analytical Visualizations

G cluster_NLC Lipid-Based Strategy (NLC) cluster_ASD Polymer-Based Strategy (ASD) Drug 7-Methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one (Poorly Soluble) NLC_Prep Hot Shear Homogenization + Lipid Matrix Drug->NLC_Prep HME_Prep Spray Drying (HPMCAS Matrix) Drug->HME_Prep Lymphatic Intestinal Lymphatic Transport NLC_Prep->Lymphatic Bypass Bypass First-Pass Metabolism Lymphatic->Bypass Bioavailability Enhanced Oral Bioavailability & Target Engagement Bypass->Bioavailability Amorphous Amorphous Conversion (Lattice Energy Disruption) HME_Prep->Amorphous Supersat Spring & Parachute Supersaturation Amorphous->Supersat Supersat->Bioavailability

Mechanistic workflow of NLC and ASD formulation strategies to enhance bioavailability.

Validation Formulation Optimized Formulation SolidState Solid-State Characterization Formulation->SolidState InVitro In Vitro Release Kinetics Formulation->InVitro PXRD PXRD (Crystallinity) SolidState->PXRD DSC DSC (Thermal Transitions) SolidState->DSC Dissolution Non-Sink Dissolution InVitro->Dissolution Permeability PAMPA Permeability InVitro->Permeability

Analytical validation workflow for solid-state characterization and in vitro release kinetics.

References

  • Guillon, J., et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry, vol. 47, no. 8, 2004, pp. 1997-2009. URL:[Link]

  • Hasse, S., et al. "Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity." Journal of Biological Chemistry / PMC, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Scope: Troubleshooting yield optimization, mechanistic control, and protocol standardization for the 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Scope: Troubleshooting yield optimization, mechanistic control, and protocol standardization for the 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one scaffold.

Introduction

Welcome to the Technical Support Center for the synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one. This tricyclic scaffold is a privileged structure in drug discovery, particularly noted for its 1 properties[1] and kinase inhibitory potential. However, synthesizing the 7-methoxy derivative presents unique chemoselectivity and yield optimization challenges due to the strong electron-donating nature of the methoxy group. This guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies.

Mechanistic Workflows & Pathway Divergence

The synthesis of the pyrrolo[1,2-a]quinoxalin-4-one core generally proceeds via two distinct pathways:

  • Direct Acylation/Cyclization: Utilizing triphosgene to bridge1[1].

  • Multicomponent Ylide Cycloaddition: A2, an alkyl bromoacetate, and an activated alkyne[2].

SynthesisPathways Start1 1-(2-amino-4-methoxyphenyl) -1H-pyrrole Triphosgene Triphosgene / Toluene Reflux, N2 purge Start1->Triphosgene Product 7-Methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one Triphosgene->Product Start2 5-Methoxybenzimidazole + Bromoacetate Ylide Benzimidazolium N-ylide Intermediate Start2->Ylide Quaternization & Deprotonation Alkyne Activated Alkyne + 1,2-Epoxybutane Ylide->Alkyne Cycloaddition Alkyne->Product Ring Opening (Basic/Epoxide) Byproduct Pyrrolo[1,2-a]benzimidazole (Byproduct) Alkyne->Byproduct 1,3-Dipolar Cycloaddition (Neutral/Oxidant)

Figure 1: Mechanistic divergence in the synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.

Troubleshooting FAQs

Q1: My triphosgene-mediated cyclization is stalling at ~40% yield. How can I push the reaction to completion for the 7-methoxy derivative? A1: The stalling is typically caused by the accumulation of hydrochloric acid (HCl), a byproduct of triphosgene decomposition. The 7-methoxy group is strongly electron-donating, which increases the basicity of the adjacent primary amine on the pyrrole precursor. If HCl is not efficiently removed, it rapidly protonates this amine, forming an unreactive hydrochloride salt that precipitates out of the toluene solution, halting the cyclization. Solution: You must actively 3 through the refluxing reaction mixture to continuously sweep away HCl and excess phosgene[3]. When properly degassed and purged, yields for the 7-methoxy derivative can reach up to 84%[1].

Q2: In the multicomponent benzimidazole approach, I am isolating pyrrolo[1,2-a]benzimidazole instead of the desired quinoxalin-4-one. How do I invert this selectivity? A2: This chemoselectivity issue stems from the divergent fate of the intermediate benzimidazolium N-ylide. Under neutral conditions or in the presence of oxidants, the ylide undergoes a standard 1,3-dipolar cycloaddition to yield the pyrrolo[1,2-a]benzimidazole[2]. To push the pathway toward the pyrrolo[1,2-a]quinoxalin-4-one, the 4[4]. Solution: This ring-opening and subsequent cyclization are strictly base-catalyzed. By conducting the reaction in 1,2-epoxybutane (which acts as both solvent and an in situ alkoxide generator upon bromide attack) or by adding a mild inorganic base like K₂CO₃, you facilitate the nucleophilic attack of the aminic nitrogen onto the proximal carbonyl group, driving the formation of the quinoxalin-4-one core[4].

Q3: Does the 7-methoxy substitution require specific handling during isolation compared to the unsubstituted scaffold? A3: Yes. The methoxy group at the 7-position significantly enriches the electron density of the fused aromatic system. While this enhances the initial nucleophilic attack during cyclization, it also renders the final product and its precursors highly susceptible to aerobic oxidation, often resulting in dark, tarry baseline impurities on TLC. Solution: All solvents (especially toluene) must be rigorously degassed via sparging with argon prior to use. Furthermore, the final crystallization should be performed under an inert atmosphere to maintain high purity.

Validated Experimental Protocols
Protocol A: Triphosgene-Mediated Cyclization (High Yield Route)

This protocol is optimized for the 7-methoxy derivative to prevent amine protonation[1].

  • Preparation: Dissolve 1-(2-amino-4-methoxyphenyl)-1H-pyrrole (4.5 mmol) in anhydrous, degassed toluene (20 mL) under an argon atmosphere. Self-validation: The solution should be clear and pale yellow. Dark coloration indicates pre-oxidation.

  • Reagent Addition: Carefully add triphosgene (1.5 mmol, 0.33 eq) to the solution at room temperature. Safety: Perform in a highly ventilated fume hood due to phosgene generation.

  • Reflux & Purge: Heat the reaction mixture to reflux for 4 hours. Critical Step: Continuously bubble dry nitrogen gas through the solution during the entire reflux period to drive off excess phosgene and HCl[3].

  • Completion Check: Self-validation: The reaction is complete when a heavy crystalline precipitate forms and TLC (Hexane/EtOAc 1:1) confirms the disappearance of the starting material.

  • Isolation: Remove from heat and let stand for 30 minutes. Filter the heavy crystalline precipitate and wash thoroughly with cold diethyl ether to yield 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one as orange crystals[1].

Protocol B: One-Pot Multicomponent Epoxide Route

This protocol leverages in situ ylide generation for scaffold diversification[2].

  • Preparation: Combine 5-methoxybenzimidazole (1.0 eq), ethyl bromoacetate (2.0 eq), and an electron-deficient alkyne (1.0 eq) in a round-bottom flask.

  • Solvent Addition: Suspend the mixture in 1,2-epoxybutane (10 mL per mmol of benzimidazole). Self-validation: The epoxide acts as both solvent and acid scavenger; no additional base is required.

  • Cyclization: Heat the mixture to reflux for 24 hours. Self-validation: The solution will darken as the benzimidazolium bromide intermediate forms and subsequently undergoes ring-opening to generate the N-ylide.

  • Isolation: Cool the mixture to room temperature. The pyrrolo[1,2-a]quinoxalin-4-one derivative typically precipitates directly from the reaction mixture and can be isolated via filtration and subsequent recrystallization[2].

Quantitative Yield & Condition Matrix
Substrate / PrecursorReagents & SolventKey Reaction ConditionsMajor Product ScaffoldReported YieldReference
1-(2-amino-4-methoxyphenyl)-1H-pyrroleTriphosgene, TolueneReflux 4h, Continuous N₂ purge7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one84%[1]
1-(2-aminophenyl)-1H-pyrroleTriphosgene, TolueneReflux 4h, Continuous N₂ purge5H-pyrrolo[1,2-a]quinoxalin-4-one (unsubstituted)36% - 92%[3],[5]
Benzimidazole + Bromoacetate + Alkyne1,2-EpoxybutaneReflux 24h, No added basePyrrolo[1,2-a]quinoxalin-4-one core38% - 57%[2]
Benzimidazole + Bromoacetate + AlkyneK₂CO₃, CHCl₃Room TemperaturePyrrolo[1,2-a]quinoxalin-4-one coreFair[2]
References
  • Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines... - ACS Publications.
  • New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - beilstein-journals.org.
  • The Cycloaddition of the Benzimidazolium Ylides with Alkynes: New Mechanistic Insights - plos.org.
  • Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline... - tandfonline.com.
  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives... - tandfonline.com.

Sources

Optimization

Reducing synthetic impurities in 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one preparation

Technical Support Center: Synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Introduction Welcome to the technical support guide for the synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one. This molecule is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Introduction

Welcome to the technical support guide for the synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, and achieving high purity is paramount for reliable downstream biological and pharmacological evaluation.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges related to synthetic impurities encountered during its preparation. The guidance herein is structured in a practical question-and-answer format to directly tackle issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a persistent off-white or yellow solid, not the expected color. What are the likely impurities and how can I remove them?

A1: This is a common issue often stemming from oxidation-related impurities or residual starting materials. The quinoxaline core and its precursors can be susceptible to oxidation, leading to highly colored byproducts.[3]

Potential Causes & Solutions:

  • Oxidation of Starting Materials: If your synthesis involves an o-phenylenediamine precursor, it is highly susceptible to air oxidation, which forms intensely colored impurities.[3]

    • Preventative Measure: Ensure your diamine starting material is fresh or purified shortly before use (e.g., by recrystallization or a quick filtration through a plug of silica). It is also best practice to run the condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]

    • Remediation: Activated carbon (charcoal) treatment during recrystallization can be effective at adsorbing these colored impurities. Use a minimal amount to avoid significant loss of your desired product.

  • Incomplete Cyclization: The reaction to form the quinoxalinone ring may not have gone to completion, leaving behind colored, partially-cyclized intermediates.

    • Preventative Measure: Monitor your reaction closely using Thin Layer Chromatography (TLC).[5] If the reaction appears to stall, a modest increase in temperature or extended reaction time may be necessary.[5] However, avoid excessive heat as it can promote side reactions.[6]

    • Remediation: Purification via column chromatography is typically the most effective method to separate the desired product from polar, incomplete-reaction intermediates.[4][7]

Protocol 1: Activated Carbon Treatment During Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, or a methanol-chloroform mixture).[8][9]

  • Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% by weight of your crude product) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.[4] This step must be done quickly to prevent premature crystallization of your product in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[4]

Q2: TLC analysis of my crude product shows a spot running very close to my desired product spot. How can I resolve this?

A2: A close-running spot often indicates the presence of a structurally similar impurity, such as a regioisomer or a byproduct from a minor reaction pathway. Separating such impurities requires careful optimization of purification techniques.

Potential Causes & Solutions:

  • Isomeric Impurities: If using substituted starting materials, the formation of regioisomers is a common problem in quinoxaline synthesis.[6] These isomers often have very similar polarities, making them challenging to separate.

    • Solution: High-performance flash column chromatography is the method of choice. You will need to screen various solvent systems (eluents) by TLC to find one that provides the best possible separation (ΔRf). Sometimes, switching from a standard silica gel stationary phase to a different one, like alumina, can alter the selectivity and improve separation.[7]

  • De-alkylation/Side-Reaction Products: Minor side reactions can produce impurities that are structurally very close to the target compound. For instance, a reaction involving a methoxy group might see a small percentage of demethylation under certain (e.g., strongly acidic) conditions.

    • Solution: Meticulous column chromatography is essential. Using a shallow solvent gradient (a slow, gradual increase in the polar solvent component) can enhance the separation of closely eluting compounds.[4] If chromatography fails, a second recrystallization from a different solvent system might be effective, as the impurity may have different solubility properties.[4]

Table 1: Recommended TLC Solvent Systems for Screening

System #Non-Polar SolventPolar SolventTypical Ratio (v/v)Notes
1HexanesEthyl Acetate9:1 to 1:1A standard starting point for many organic compounds.[7]
2DichloromethaneMethanol99:1 to 95:5Good for slightly more polar compounds.[7]
3TolueneAcetone9:1 to 7:3Offers different selectivity compared to ester-based systems.
4HexanesEthyl AcetateAs aboveAdd 0.5% Triethylamine to suppress peak tailing on silica gel.[7]

Aim for a product Rf value of ~0.3 for optimal separation during column chromatography.[7]

Q3: My reaction yield is low, and the main impurity appears to be unreacted starting material. What can I do to drive the reaction to completion?

A3: Low conversion is a frequent challenge that can often be addressed by optimizing the reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrates.[6]

    • Solution: Systematically adjust the reaction parameters. Increasing the temperature can often improve the reaction rate, but be cautious of potential product degradation at very high temperatures.[6] The choice of solvent can also play a critical role; sometimes a switch to a higher-boiling solvent is necessary to achieve the required reaction temperature.[5]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or act as catalyst poisons.[3][5]

    • Solution: Always ensure the starting materials are of high purity.[5] If in doubt, purify them before setting up the reaction.

  • Reversible Reaction: The final cyclization step might be reversible.

    • Solution: If the reaction produces a volatile byproduct like water or an alcohol, its removal can help drive the equilibrium towards the product side. This can sometimes be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

Experimental Workflow: Reaction Optimization

Caption: A decision tree for troubleshooting low reaction conversion.

Purification Protocols

Protocol 2: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine an eluent system that provides good separation and an Rf value of ~0.3 for the desired product.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is required, start with a low polarity mixture and gradually increase the proportion of the polar solvent.

  • Fraction Collection & Analysis: Collect the eluate in fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one.[4]

Purification Workflow Diagram

G Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Impure Pure Pure Product TLC->Pure Sufficiently Pure Recrystal Recrystallization Column->Recrystal Further Polish Recrystal->Pure

Caption: General purification strategy for the target compound.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • Wang, F., et al. (2017). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters.
  • Benchchem. (2026). troubleshooting common problems in quinoxaline synthesis.
  • Manfroni, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry.
  • Dumitrașcu, F., et al. (2009). 7-Methoxy-pyrrolo[1,2-a]quinolines via quinolinium N-ylides. ARKIVOC.
  • Benchchem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • Issa, F. M., et al. (n.d.). SYNTHESIS OF SOME PYRROLO p.4-hl QUINOXALINE 4,9-DIOXIDES.
  • Giraud, F., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI.
  • Benchchem. (2025).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Welcome to the Technical Support Center for handling and preserving 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one . This highly functionalized heterocyclic scaffold is frequently utilized in the development of non-covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one . This highly functionalized heterocyclic scaffold is frequently utilized in the development of non-covalent Bruton's tyrosine kinase (BTK) inhibitors, antimalarial agents, and Sirt6 activators[1][2]. While its unique fused-ring architecture drives its potent pharmacological activity, it also introduces specific physicochemical vulnerabilities.

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides mechanistic insights into the compound's degradation pathways and establishes self-validating protocols to ensure API (Active Pharmaceutical Ingredient) integrity during long-term storage.

Mechanistic Vulnerabilities & Degradation Pathways

To effectively prevent degradation, one must first understand the structural causality behind it. The molecule consists of a pyrrole ring fused to a quinoxaline system, featuring a lactam carbonyl (4-one) and an ether linkage (7-methoxy).

  • Oxidative Susceptibility: The pyrrole ring is inherently electron-rich. The addition of the 7-methoxy group exerts a positive mesomeric (+M) effect, further increasing the electron density across the conjugated aromatic system. This lowers the activation energy for electrophilic attack by reactive oxygen species (ROS).

  • Photolytic Cleavage: The extended π -conjugation of the tricyclic system strongly absorbs in the UV and visible light spectra, making it highly susceptible to photo-oxidation.

  • Hydrolytic Ring-Opening: While the lactam (4-one) moiety is generally stable under neutral conditions, prolonged exposure to ambient moisture at extreme pH levels can catalyze the hydrolysis of the amide-like bond, leading to ring-opening degradants.

DegradationPathways API 7-methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one Trig_Light UV/Vis Light (Photons) API->Trig_Light Trig_O2 Oxygen / ROS (Oxidation) API->Trig_O2 Trig_H2O Moisture / pH (Hydrolysis) API->Trig_H2O Path_Photo Photo-induced Cleavage (Color Change) Trig_Light->Path_Photo Path_Ox Pyrrole Ring Oxidation (N-Oxides / Radicals) Trig_O2->Path_Ox Path_Hydro Lactam Ring Opening (Degradant Formation) Trig_H2O->Path_Hydro

Figure 1: Primary environmental triggers and structural degradation pathways for the pyrroloquinoxaline API.

Troubleshooting & FAQs

Q1: My compound powder has changed from a pale yellow to a dark brown color after being left on the benchtop. Is it still usable?

A: No, a color shift to dark brown strongly indicates photodegradation . The highly conjugated pyrroloquinoxaline core absorbs UV and visible light, which excites the π -electrons and generates reactive radical intermediates that polymerize or oxidize.

  • Causality: Photons provide the activation energy required to break the conjugated bonds, leading to a loss of structural integrity and pharmacological potency.

  • Resolution: Discard the discolored batch. Future batches must be handled under low-light conditions and stored in opaque or amber glass vials. All photostability testing should be conducted in accordance with ICH Q1B guidelines , which require an overall illumination of not less than 1.2 million lux hours to establish degradation limits[3][4].

Q2: How do I prevent the oxidative degradation of the pyrrole ring during long-term storage?

A: You must eliminate ambient oxygen. Because the 7-methoxy group donates electron density into the ring system, the molecule acts as a strong nucleophile toward atmospheric oxygen.

  • Causality: Oxygen in the headspace of a storage vial will slowly react with the electron-rich pyrrole, forming N-oxides and hydroxylated degradants over time.

  • Resolution: Implement an Argon purging protocol . Argon is heavier than air and nitrogen; it effectively displaces oxygen at the bottom of the vial.

  • Self-Validating Tip: To validate your inert atmosphere technique, place a resazurin anaerobic indicator strip inside a dummy vial during your purging workflow. If the strip remains colorless after sealing, you have successfully excluded oxygen.

Q3: Does humidity affect the stability of the 4-one (lactam) moiety?

A: Yes, particularly if the compound is stored as a free base in the presence of atmospheric moisture and fluctuating temperatures.

  • Causality: Water molecules can act as nucleophiles attacking the electrophilic carbonyl carbon of the 4-one lactam. While kinetically slow at neutral pH, this hydrolysis is accelerated by trace acidic or basic impurities left over from synthesis.

  • Resolution: Store the API in a desiccator cabinet or use anhydrous desiccant packets (e.g., silica gel or Drierite) within the secondary storage container. Ensure the compound is fully lyophilized to a constant weight before sealing.

Validated Experimental Protocol: API Aliquoting & Storage

To ensure reproducibility across biological assays, researchers must avoid repeated freeze-thaw cycles and environmental exposure. Follow this self-validating workflow for preparing 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one for long-term storage.

StorageWorkflow Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Minimize handling) Step1->Step2 Step3 3. Argon Purging (Displace O2) Step2->Step3 Step4 4. Amber Vials (Block UV/Vis) Step3->Step4 Step5 5. -80°C Storage (Kinetic Arrest) Step4->Step5

Figure 2: Standardized, step-by-step workflow for the aliquoting and long-term storage of pyrroloquinoxaline APIs.

Step-by-Step Methodology:
  • Lyophilization (Drying): Dry the synthesized or purchased API under a high vacuum (< 0.1 mbar) for 24 hours. Validation: Weigh the sample before and after; drying is complete when the mass reaches a constant weight (variance < 0.1%).

  • Aliquoting: In a controlled low-humidity environment (preferably a glove box), divide the bulk powder into single-use aliquots (e.g., 1 mg to 5 mg) into pre-weighed 2 mL amber glass vials. This prevents the entire batch from undergoing condensation during repeated opening.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip just above the powder. Purge gently for 15 seconds to displace all atmospheric air.

  • Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the seal with Parafilm to prevent gas exchange over time.

  • Cryogenic Storage: Transfer the sealed vials to a secondary light-proof container containing a desiccant pack, and store at -80°C . Causality: The Arrhenius equation dictates that lowering the temperature to -80°C drastically reduces the kinetic rate constant of any residual oxidative or hydrolytic reactions to near zero.

Quantitative Stability Data & Regulatory Alignment

When developing 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one into a clinical candidate, stability testing must align with ICH Q1A(R2) guidelines[5][6]. Below is a summarized matrix for establishing the re-test period and degradation kinetics of the API.

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionRecommended Testing FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 monthsEstablish baseline shelf-life and re-test period[7].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 monthsEvaluate stability if significant changes occur during accelerated testing[8].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsForce degradation to identify hydrolytic and thermal degradants rapidly[9].

Note: "Significant change" during accelerated testing is defined as a 5% shift in assay from the initial value or failure to meet acceptance criteria for appearance (e.g., color change due to photolysis).

References

  • Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health (NIH).1

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health (NIH). 2

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).5

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. International Institute of Knowledge Management (IKEV).

  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions. Helago-SK. 8

Sources

Optimization

Optimizing purification of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one by flash chromatography

Welcome to the Technical Support Center for the purification of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one . This guide is engineered for researchers, synthetic chemists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one . This guide is engineered for researchers, synthetic chemists, and drug development professionals to troubleshoot and optimize flash column chromatography workflows.

Due to the unique structural features of pyrrolo[1,2-a]quinoxalin-4-ones—specifically the hydrogen-bond donating lactam (NH) core, the hydrogen-bond accepting carbonyl, and the electron-donating methoxy group—standard purification protocols often lead to peak tailing, poor resolution, or on-column precipitation[1]. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Purification Optimization Workflow

Workflow N1 Crude Mixture N2 TLC Screening (Target Rf 0.20-0.35) N1->N2 N3 Isocratic Elution (Hexane/EtOAc) N2->N3 ΔRf > 0.2 N4 Gradient Elution (DCM/MeOH 0-10%) N2->N4 ΔRf < 0.2 N5 Peak Tailing or Co-elution? N3->N5 N4->N5 N6 Add 0.1-1% TEA or Isocratic Hold N5->N6 Yes N7 Pure 7-Methoxy-5H-pyrrolo [1,2-a]quinoxalin-4-one N5->N7 No N6->N7

Workflow for optimizing 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one purification.

Part 1: Method Development FAQs

Q: Why does 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one streak on standard silica gel? A: The compound features a lactam core with a hydrogen-bond donating NH group (IR stretch ~3200 cm⁻¹) and a hydrogen-bond accepting carbonyl (IR stretch ~1685 cm⁻¹)[1]. These functional groups interact strongly with the free, acidic silanol groups on standard unmodified silica gel (40–63 μm)[2]. This strong hydrogen bonding causes the compound to drag or "streak" during elution, rather than moving as a concentrated band. Causality & Solution: To disrupt these secondary interactions, you must increase the eluent's hydrogen-bonding capacity. Switching from a purely non-polar system to a more polar solvent system (e.g., Chloroform/Methanol or Dichloromethane/Methanol) effectively competes with the silica for the compound's hydrogen-bonding sites[3].

Q: How do I select the optimal solvent system for this specific pyrroloquinoxaline? A: Begin with Thin Layer Chromatography (TLC) screening. Your goal is to find a solvent system where the target compound has a Retention factor (Rf) between 0.20 and 0.35[2][4].

  • For non-polar impurities: Hexane/Ethyl Acetate gradients work well to wash away unreacted starting materials before eluting the target.

  • For highly polar reaction mixtures: Dichloromethane (DCM) or Chloroform with 1-10% Methanol is highly effective and widely cited for the successful isolation of pyrrolo[1,2-a]quinoxalines[3].

Part 2: Step-by-Step Purification Protocol (Self-Validating)

To ensure high recovery and purity, follow this self-validating gradient flash chromatography protocol.

Step 1: Stationary Phase Preparation Select a high-quality silica gel column (40-63 μm particle size)[2]. For automated systems, select a column size where your crude mass represents no more than 5% of the silica mass to prevent overloading.

Step 2: Dry Loading (Critical Step) Causality: 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has limited solubility in non-polar starting eluents (like Hexane or 100% DCM). Liquid loading will cause the compound to precipitate at the column head, ruining resolution.

  • Dissolve the crude mixture in a minimum amount of DCM/MeOH.

  • Add dry silica gel (1:3 ratio to crude mass).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder into a solid-load cartridge.

Step 3: Column Equilibration Equilibrate the column with 3 to 5 column volumes (CV) of the starting mobile phase (e.g., 100% DCM) to ensure the stationary phase is fully wetted and the system is stable[5].

Step 4: Gradient Execution Program a gradient based on your TLC data using an Rf-to-gradient calculator[4]. A standard, reliable gradient for this compound class is 0% to 10% Methanol in DCM over 15 CVs .

Step 5: Fraction Verification (Self-Validation) Analyze collected fractions via TLC or LC-MS before pooling. Validation constraint: Pooled fractions must show a single, distinct spot on TLC in two different solvent systems (e.g., DCM/MeOH 9:1 and Hexane/EtOAc 1:1) to conclusively confirm orthogonal purity before solvent evaporation.

Part 3: Troubleshooting Guide

Q: My target compound is co-eluting with a closely related structural impurity. How can I improve resolution? A: If the ΔRf between the target and impurity is <0.1, a continuous gradient will push both compounds off the column simultaneously. Solution: Insert an isocratic hold . Automated chromatography software allows you to pause the gradient and hold the solvent composition constant the moment the target peak begins to elute (detected via UV at ~254 nm)[4]. Additionally, reduce the sample loading mass to <2% of the column stationary phase mass to minimize band broadening[6].

Q: I am experiencing severe peak tailing even with a gradient. What is the cause and solution? A: Peak tailing is often caused by mass overload or secondary acid-base interactions with the silica[5]. Since pyrroloquinoxalines possess nitrogen atoms with basic character, they can bind stubbornly to acidic silanols. Solution: Add a basic modifier. Incorporating 0.1% to 1% Triethylamine (TEA) into the mobile phase neutralizes the acidic silanol sites, drastically sharpening the peak. Ensure the column is pre-equilibrated with the TEA-containing solvent.

Q: The recovery yield of my purified compound is unusually low (<50%). Where is the product going? A: Low recovery for rigid heterocyclic systems usually means the compound has precipitated inside the column or is permanently retained due to insufficient eluent strength[5]. Solution: Flush the column with a "strong wash" solvent (e.g., 20% Methanol in DCM) at the end of the run to recover retained material. To prevent in-column precipitation in future runs, strictly utilize the dry-loading technique described in Part 2.

Part 4: Quantitative Data & Benchmarks

Table 1: Solvent System Selection Guide for 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Solvent SystemTarget Rf RangeApplication / Causality
Hexane / EtOAc (Isocratic)0.25 - 0.35Best for removing non-polar byproducts (e.g., unreacted starting materials).
DCM / MeOH (Gradient 0-10%)0.20 - 0.40Ideal for separating the polar lactam core from structurally similar side-products.
Chloroform / MeOH (90:10)~0.30High solubilizing power for pyrrolo[1,2-a]quinoxalines; prevents on-column precipitation[3].

Table 2: Column Loading Capacities Based on Separation Difficulty (ΔRf)

Separation Difficulty (ΔRf)Recommended Loading (% of Silica Mass)Expected Recovery Yield[6]
Easy (ΔRf > 0.2)5.0% - 10.0%85% - 95%
Moderate (ΔRf 0.1 - 0.2)2.0% - 5.0%80% - 90%
Difficult (ΔRf < 0.1)0.5% - 1.0%70% - 85%

Part 5: References

  • Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines... | ACS Publications |[Link]

  • Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline... | Taylor & Francis |[Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks | Patsnap Eureka |[Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps | Teledyne ISCO |[Link]

  • Purification of Organic Compounds by Flash Column Chromatography | Organic Syntheses |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy of Pyrrolo[1,2-a]quinoxalin-4-one Derivatives: A Guide for Preclinical Researchers

This guide provides a comprehensive analysis of the in vivo efficacy of the pyrrolo[1,2-a]quinoxalin-4-one scaffold, with a focus on its potential as a therapeutic agent. While direct in vivo data for 7-methoxy-5H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vivo efficacy of the pyrrolo[1,2-a]quinoxalin-4-one scaffold, with a focus on its potential as a therapeutic agent. While direct in vivo data for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is limited in publicly available literature, this document synthesizes preclinical data from closely related analogs to offer a predictive and comparative framework for researchers. The pyrrolo[1,2-a]quinoxaline core is a recognized pharmacophore with a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide will delve into the demonstrated in vivo potential of this class of compounds, with a particular focus on their anticancer applications, providing valuable insights for drug development professionals.

Introduction to the Pyrrolo[1,2-a]quinoxalin-4-one Scaffold

The tricyclic heterocyclic system of pyrrolo[1,2-a]quinoxaline has attracted significant interest in medicinal chemistry due to its versatile biological profile.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications.[2] Notably, recent research has highlighted the potential of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent and selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies and autoimmune diseases.[4][5] The structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutic agents.

Comparative In Vivo Efficacy in Oncology

The most compelling in vivo data for the pyrrolo[1,2-a]quinoxalin-4-one scaffold comes from its evaluation as an anticancer agent, specifically as a BTK inhibitor. The following data summarizes the in vivo performance of a representative compound from this class in a human lymphoma xenograft model.

Table 1: Comparative In Vivo Efficacy of a Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivative in a U-937 Xenograft Model.[5]
CompoundDose (mg/kg, oral)Dosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle-Daily0
Compound 9 50Daily64.4
Ibrutinib (Covalent BTK inhibitor)50Daily41.1
Lead Compound S250Daily28.7

As demonstrated in Table 1, the representative pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative (Compound 9) exhibited superior tumor growth inhibition compared to the established covalent BTK inhibitor, Ibrutinib, at the same oral dose.[5] This highlights the potential of this scaffold to yield highly efficacious and orally bioavailable drug candidates.

Mechanism of Action: BTK Inhibition

The primary mechanism of action for the anticancer efficacy of the leading pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives is the non-covalent inhibition of Bruton's tyrosine kinase (BTK).[4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. By inhibiting BTK, these compounds effectively disrupt downstream signaling cascades, leading to apoptosis and reduced tumor growth.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor Pyrrolo[1,2-a]quinoxalin-4-one Derivative Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of pyrrolo[1,2-a]quinoxalin-4-one derivatives.

Experimental Protocols

The following is a representative protocol for an in vivo xenograft study to evaluate the efficacy of a test compound, based on methodologies described in the literature.[5]

U-937 Human Lymphoma Xenograft Model

Objective: To assess the in vivo antitumor efficacy of a test compound in a subcutaneous U-937 human lymphoma xenograft model.

Materials:

  • U-937 human histiocytic lymphoma cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Test compound (e.g., a pyrrolo[1,2-a]quinoxalin-4-one derivative)

  • Reference compound (e.g., Ibrutinib)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture U-937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Cell Implantation:

    • Harvest U-937 cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^8 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) is calculated using the formula: (length x width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer the vehicle, test compound, and reference compound orally once daily at the specified doses.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly throughout the study.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed differences between treatment groups.

Xenograft_Workflow cluster_0 Preparation cluster_1 Treatment & Monitoring cluster_2 Analysis Cell_Culture U-937 Cell Culture Tumor_Implantation Tumor Cell Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Twice Weekly Euthanasia Euthanasia & Tumor Excision Analysis TGI Calculation & Statistical Analysis Euthanasia->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Broader Therapeutic Potential of Quinoxaline Derivatives

Beyond their application as BTK inhibitors in oncology, the broader class of quinoxaline derivatives has demonstrated a wide array of biological activities, suggesting a rich potential for this chemical scaffold in various therapeutic areas.

Table 2: Overview of Investigated In Vivo Activities of Quinoxaline Derivatives
Therapeutic AreaIn Vivo ModelKey Findings
Anticancer Ehrlich solid tumor modelA quinoxaline-based derivative significantly reduced tumor volume and weight with minimal toxicity, acting as a Topoisomerase II inhibitor.[6]
Anti-inflammatory Carrageenan-induced edema modelA quinoxaline 1,4-di-N-oxide derivative showed significant in vivo anti-inflammatory effects, comparable to the reference drug indomethacin.[7]
Antifungal Murine model of oral candidiasisA 2-chloro-quinoxaline derivative led to a significant reduction in inflammatory markers in a model of oral candidiasis.[8]

These findings underscore the versatility of the quinoxaline scaffold and suggest that derivatives of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one could be explored for a range of therapeutic applications beyond oncology.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoxalin-4-one scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. The demonstrated in vivo efficacy of derivatives as non-covalent BTK inhibitors surpasses that of some established treatments in preclinical models.[5] The favorable oral bioavailability and potent antitumor activity warrant further investigation into this class of compounds.

Future research should focus on:

  • Direct in vivo evaluation of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: To ascertain its specific efficacy and pharmacokinetic profile.

  • Exploration of other therapeutic areas: Given the broad bioactivity of quinoxalines, investigating this scaffold for anti-inflammatory, antiviral, and other applications is a logical next step.

  • Structure-Activity Relationship (SAR) studies: To optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

This guide provides a foundational understanding of the in vivo potential of the pyrrolo[1,2-a]quinoxalin-4-one class of molecules. The presented data and protocols should serve as a valuable resource for researchers aiming to advance these promising compounds through the drug discovery and development pipeline.

References

  • BenchChem. (n.d.). In Vivo Validation of 2-Chloro-3-(2-pyridinyl)quinoxaline Activity: A Comparative Analysis.
  • Al-Ostath, A., et al. (2026, March 7). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC.
  • Elsakka, M., et al. (2024, March 14). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online.
  • Ghorab, M. M., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • BenchChem. (n.d.). Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens.
  • BenchChem. (n.d.). A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography.
  • Suso, M., et al. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
  • Ali, I., et al. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Wang, Q., et al. (2022, November 9). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • Wang, C., et al. (2022, September 15). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. PubMed.
  • Wang, C., et al. (2025, April 24). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Bejan, V., et al. (2014, October 14). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. PMC.
  • Pisano, C., et al. (2021, October 30). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air.
  • Gourdelier, J., et al. (2023, July 8). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI.
  • Kumar, A., & Kumar, R. (n.d.). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. ResearchGate.
  • Tsai, C.-H., et al. (2021, May 4). Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of the Chinese Chemical Society.

Sources

Comparative

Validating Target Engagement of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: A Comparison Guide

Executive Summary 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS 160657-07-8) is a highly versatile, privileged heterocyclic scaffold[1]. Characterized by its structural rigidity and an electron-rich methoxy group, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS 160657-07-8) is a highly versatile, privileged heterocyclic scaffold[1]. Characterized by its structural rigidity and an electron-rich methoxy group, it serves as a critical intermediate in the synthesis of bispyrrolo[1,2-a]quinoxalines (potent antimalarials targeting β-hematin formation)[1] and novel pyrroloquinoxaline-based Akt kinase inhibitors (targeting cancer cell proliferation)[2]. This guide provides an objective comparison of the target engagement capabilities of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MPQ) derivatives against standard pharmacological alternatives, supported by field-proven experimental protocols.

Mechanistic Rationale & Causality

1. Antimalarial Target Engagement: Hemozoin Inhibition During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite detoxifies this heme by crystallizing it into inert hemozoin (β-hematin)[1]. 7-MPQ derivatives engage free heme directly via π-π stacking and hydrogen bonding, effectively capping the growing polymer and preventing crystallization[1]. The 7-methoxy substitution is not merely structural; it significantly enhances the lipophilicity of the scaffold, driving its accumulation in the acidic food vacuole of the parasite where hemozoin formation occurs[1].

G Hb Erythrocyte Hemoglobin Heme Free Toxic Heme (Fe3+) Hb->Heme Digestion Complex Heme-7-MPQ Complex (Crystallization Blocked) Heme->Complex Target Engagement Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Natural Detoxification Scaffold 7-MPQ Scaffold Scaffold->Complex Death Parasite Death Complex->Death Heme Toxicity

Mechanistic pathway of 7-MPQ derivatives engaging free heme to prevent hemozoin crystallization.

2. Anticancer Target Engagement: Akt Kinase Inhibition Beyond antimalarial applications, the planar pyrrolo[1,2-a]quinoxaline core acts as a potent ATP-competitive inhibitor[2]. By fitting precisely into the hinge region of the Akt kinase domain, 7-MPQ analogs block downstream PI3K/Akt/mTOR survival signaling[3]. The rigidity of the tricyclic system ensures a low entropic penalty upon binding, leading to high-affinity target engagement[2].

Experimental Protocols for Target Engagement Validation
Protocol 1: In Vitro β-Hematin Inhibitory Activity Assay

This cell-free assay is the gold standard for validating direct target engagement with free heme. It is designed as a self-validating system by incorporating both vehicle controls and a known clinical inhibitor ()[1].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin in 100% DMSO to a stock concentration of 1 mM. Causality: Hemin is highly insoluble in aqueous buffers at neutral pH; DMSO ensures the substrate remains in a monomeric, reactive state before the assay begins.

  • Reaction Assembly: In a 96-well plate, mix the hemin stock with varying concentrations of 7-MPQ derivatives, Chloroquine (positive control), or DMSO (vehicle control) in 0.5 M sodium acetate buffer (pH 5.0). Causality: The pH 5.0 acetate buffer strictly mimics the acidic environment of the Plasmodium food vacuole, which is the thermodynamic prerequisite for spontaneous β-hematin crystallization[1].

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow crystallization.

  • Washing & Isolation: Centrifuge the plate at 3000 × g for 10 minutes. Discard the supernatant and wash the pellet twice with 0.1 M sodium bicarbonate (pH 9.0). Causality: Bicarbonate buffer at pH 9.0 selectively solubilizes unreacted free hemin, leaving only the successfully crystallized β-hematin in the pellet.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 400 nm using a microplate reader. Causality: Strong base disrupts the hydrogen bonds of the β-hematin polymer, converting it back to monomeric hematin. Hematin absorbs strongly at 400 nm, allowing precise spectrophotometric quantification of the uninhibited crystallization.

Workflow Step1 1. Prepare Hemin (in DMSO) Step2 2. Add 7-MPQ or CQ (Test Compounds) Step1->Step2 Step3 3. Incubate at 37°C (Acetate Buffer pH 5.0) Step2->Step3 Step4 4. Centrifuge & Wash (Bicarbonate pH 9.0) Step3->Step4 Step5 5. Dissolve Pellet (0.1 M NaOH) Step4->Step5 Step6 6. Read Absorbance (400 nm) Step5->Step6

Step-by-step workflow for the in vitro β-hematin inhibitory activity assay.

Protocol 2: Cellular Target Engagement via Akt Phosphorylation (Western Blot)

To validate that 7-MPQ derivatives engage Akt kinase in live cells, phosphorylation status must be monitored against a reference inhibitor ()[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 human leukemic cells and treat with 7-MPQ derivatives, A6730 (reference inhibitor), or vehicle for 24 hours[2].

  • Lysis: Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride). Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups from Akt during lysis, yielding false-negative target engagement results.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe sequentially with anti-p-Akt (Ser473) and anti-total-Akt antibodies.

Comparative Performance Data

The following table summarizes the target engagement efficacy of 7-MPQ scaffolds compared to industry-standard alternatives.

Compound / ScaffoldTargetAssay TypeIC50 / EquivalentsSelectivity / Notes
7-MPQ Bis-derivatives β-Hematin (Heme)Cell-free Hemin Crystallization~0.8 - 1.2 eqSuperior lipophilicity; retains high activity against CQ-resistant P. falciparum strains[1].
Chloroquine (CQ) β-Hematin (Heme)Cell-free Hemin Crystallization~1.0 eqStandard reference; however, widespread efflux-pump resistance limits clinical utility[1].
7-MPQ Analog (1a) Akt KinaseK562 Cell Proliferation4.5 μMInduces apoptosis; strong ATP-competitive binding[2].
A6730 Akt KinaseK562 Cell Proliferation>5.0 μMStandard reference Akt1/2 inhibitor; 7-MPQ analogs demonstrate superior potency[2].
References
  • Guillon J, Grellier P, Labaied M, et al. "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines." Journal of Medicinal Chemistry. 2004. URL:[Link]

  • Desplat V, Geneste A, Bégorre M, et al. "Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase." Journal of Enzyme Inhibition and Medicinal Chemistry. 2008. URL:[Link]

  • Abbass et al. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications." Frontiers in Pharmacology (PMC). 2024. URL:[Link]

Sources

Validation

Comparative IC50 Profiling of the 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Chemotype: Antimalarial and Metabolic Applications

Executive Summary The 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one scaffold represents a highly privileged chemotype in modern drug discovery. Originally synthesized as a critical intermediate for potent antimalarial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one scaffold represents a highly privileged chemotype in modern drug discovery. Originally synthesized as a critical intermediate for potent antimalarial agents, its structural derivatives have demonstrated remarkable versatility, extending into metabolic disease modulation and oncology[1][2][3]. This technical guide provides a comprehensive IC50 comparison between derivatives of this chemotype and established reference compounds across two primary therapeutic domains: the inhibition of Plasmodium falciparum via β-hematin blockade, and the selective inhibition of human Acetyl-CoA Carboxylase 2 (ACC2) for metabolic regulation.

Mechanism of Action & Structural Rationale

The pharmacological efficacy of the pyrrolo[1,2-a]quinoxaline core is heavily dictated by its substitution patterns. The addition of a methoxy group at the C-7 position significantly increases the electron density of the aromatic system.

In the context of antimalarial activity, this electron-rich core enhances π−π stacking interactions with free toxic heme (α-hematin) inside the acidic food vacuole of the Plasmodium parasite[1]. By binding to the growing face of the hemozoin crystal, these derivatives prevent the detoxification of heme into inert β-hematin, leading to parasite death.

MOA Hb Host Hemoglobin Heme Free Heme (Toxic α-hematin) Hb->Heme Proteolysis in Food Vacuole Hemozoin Hemozoin (β-hematin crystals) Heme->Hemozoin Biocrystallization Compound 7-methoxy-5H-pyrrolo[1,2-a] quinoxalin-4-one derivatives Compound->Hemozoin Blocks crystallization (π-π stacking) CQ Chloroquine (Reference) CQ->Hemozoin Blocks crystallization

Diagram 1: Mechanism of β-hematin crystallization inhibition by pyrroloquinoxaline derivatives.

Quantitative Efficacy: Antimalarial Target Profiling

To evaluate the antimalarial efficacy of the 7-methoxy-5H-pyrrolo[1,2-a]quinoxaline derivatives, their IC50 values are benchmarked against the gold-standard reference compound, Chloroquine (CQ). The data highlights the transition from micromolar activity in monomeric forms to potent nanomolar activity in bispyrrolo[1,2-a]quinoxaline dimers[1].

Table 1: In Vitro Antimalarial IC50 Comparison
Compound ClassP. falciparum Thai (CQ-Sensitive) IC50 (μM)P. falciparum FcB1 (CQ-Resistant) IC50 (μM)P. falciparum K1 (CQ-Resistant) IC50 (μM)
Chloroquine (CQ) (Reference)0.010.130.24
7-methoxy Monomers (e.g., 1a-c)1.0 – 5.01.5 – 6.02.0 – 8.0
7-methoxy Bis-derivatives (e.g., 2c, 4c)< 0.05< 0.10< 0.15

Analytical Insight: The bis-derivatives linked by a bis(3-aminopropyl)piperazine chain exhibit superior activity and much lower resistance indices than CQ[1]. The symmetrical structure prevents efficient exclusion by the parasite's drug efflux pumps, bypassing the primary mechanism of CQ resistance.

Quantitative Efficacy: Metabolic Target Profiling (ACC2)

Beyond infectious diseases, the 5H-pyrrolo[1,2-a]quinoxalin-4-one chemotype has been identified through recombinant yeast screens as a selective inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2), a major target for obesity and metabolic syndrome[2].

Table 2: ACC2 Inhibitory Activity Comparison
CompoundTargetIn Vitro Enzymatic IC50 (μM)Selectivity Profile
CD-017-0191 (5H-pyrrolo[1,2-a]quinoxalin-4-one hit)Human ACC22.8Highly selective; No ACC1 inhibition up to 100 μM
Abbott Reference Inhibitors (9a, 9b, 9n, 12)Human ACC20.01 – 0.05High potency; variable selectivity

Analytical Insight: While the pyrroloquinoxaline hit (CD-017-0191) is less potent than the optimized Abbott reference compounds (IC50 of 2.8 μM vs. 0.01 μM), it offers an exceptional selectivity profile. It completely spares ACC1 (the isoform responsible for essential lipogenesis), thereby avoiding systemic toxicity while successfully promoting fatty acid oxidation via ACC2 blockade[2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic rationales for every critical step.

Protocol A: In Vitro β-Hematin Crystallization Inhibition Assay

This assay quantifies a compound's ability to prevent the polymerization of hemin into β-hematin.

Causality & Design Choices:

  • Buffer Selection: Sodium acetate buffer at pH 5.0 is strictly utilized to replicate the acidic environment of the Plasmodium food vacuole, which is the physiological prerequisite for hemozoin crystallization.

  • DMSO Washing: Washing the precipitate with DMSO is a critical differential step. DMSO selectively solubilizes unreacted free hemin, leaving only the polymerized β-hematin intact for accurate downstream quantification.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a fresh stock solution.

  • Incubation: In a 96-well plate, mix the hemin stock with the test compounds (7-methoxy derivatives) and Chloroquine (positive control) across a logarithmic concentration gradient (0.01 μM to 100 μM).

  • Acidification: Initiate crystallization by adding 0.5 M sodium acetate buffer (pH 5.0). Incubate the plate at 37°C for 18–24 hours.

  • Purification: Centrifuge the plate at 3000 x g for 10 minutes. Discard the supernatant. Wash the resulting pellet thoroughly with DMSO to remove unreacted hemin, followed by a secondary wash with distilled water.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 400 nm (the Soret band of monomeric hematin) using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor comparing the vehicle control (DMSO) to the CQ maximum inhibition arm. The assay is only validated for IC50 extraction if Z' > 0.5.

Workflow Step1 Hemin Solution Preparation Step2 Compound Incubation (pH 5.0 Acetate) Step1->Step2 Add Compounds Step3 Centrifugation & DMSO Wash Step2->Step3 18-24h at 37°C Step4 NaOH Dissolution & Absorbance (400 nm) Step3->Step4 Remove free hemin

Diagram 2: Step-by-step workflow for the in vitro β-hematin crystallization inhibition assay.

Protocol B: Recombinant ACC2 Enzymatic Coupled Assay

Causality & Design Choices:

  • Coupled Enzyme System: Rather than relying on endpoint radioactive assays, this protocol couples the ACC2-mediated production of malonyl-CoA to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. This allows for continuous, real-time kinetic monitoring of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 10 mM potassium citrate, 10 mM MgCl2, 2 mM ATP, 0.5 mM NADH, 1 mM phosphoenolpyruvate, and the coupling enzymes (pyruvate kinase/lactate dehydrogenase).

  • Compound Addition: Pre-incubate purified human ACC2 enzyme with the 5H-pyrrolo[1,2-a]quinoxalin-4-one derivatives and Abbott reference compounds for 15 minutes at room temperature.

  • Reaction Initiation: Trigger the reaction by adding 0.2 mM acetyl-CoA and 10 mM NaHCO3.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicating NADH oxidation) continuously for 20 minutes.

  • Self-Validation Check: Run a parallel counter-screen using human ACC1. The assay run is validated only if the Abbott reference compounds yield an IC50 between 0.01–0.05 μM on ACC2, and the vehicle control shows a linear, stable baseline of NADH oxidation.

References

  • Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines... ACS Publications (Journal of Medicinal Chemistry). 1

  • Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity. PMC (National Institutes of Health). 2

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Taylor & Francis. 3

Sources

Comparative

Reproducibility of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one Cell Viability Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter reproducibility crises when researchers evaluate highly conjugated heterocyclic compounds. 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MeO-PQO) —a pyrroloquino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility crises when researchers evaluate highly conjugated heterocyclic compounds. 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MeO-PQO) —a pyrroloquinoxaline derivative recognized for its potent antiproliferative activity against leukemic (K562, U937) and breast cancer (MCF7) cell lines—is a prime example[1].

While the therapeutic potential of 7-MeO-PQO as a kinase inhibitor is well-documented[1], its rigid, electron-rich tricyclic core presents unique biochemical and optical challenges during in vitro screening. This guide objectively compares the performance of leading cell viability assays when applied to 7-MeO-PQO, dissecting the causality behind assay artifacts and providing self-validating protocols to ensure absolute data integrity.

Part 1: The Causality of Assay Interference

To achieve reproducible IC50 values for 7-MeO-PQO, we must first understand how its chemical structure interacts with standard assay chemistries.

  • Optical Interference (Colorimetric Quenching): Tetrazolium-based assays (like MTS or MTT) rely on the metabolic reduction of a substrate into a colored formazan product, which is quantified via absorbance at ~490 nm. Because pyrroloquinoxalines possess extended π-electron conjugation, they often exhibit intrinsic absorbance in the 400–500 nm visible spectrum. If 7-MeO-PQO absorbs at 490 nm, it artificially inflates the viability readout, shifting the dose-response curve to the right and making the compound appear less potent than it is.

  • Conflating Cytostasis with Cytotoxicity: 7-MeO-PQO acts primarily by inhibiting kinase pathways (e.g., Akt), which can induce cell cycle arrest (cytostasis) before triggering apoptosis (cytotoxicity)[1]. Standard metabolic assays cannot distinguish between a population of cells that has stopped dividing and a population that is actively dying[2].

MOA Compound 7-MeO-PQO Target Kinase Inhibition (e.g., Akt) Compound->Target Binds Metabolism Metabolic Arrest Target->Metabolism Induces ATP ATP Depletion Metabolism->ATP Causes Apoptosis Apoptosis / Cell Death Metabolism->Apoptosis Triggers

Diagram 1: Mechanistic pathway of 7-MeO-PQO leading to measurable ATP depletion and apoptosis.

Part 2: Objective Comparison of Viability Assays

To mitigate the risks associated with 7-MeO-PQO, researchers must select assays based on readout modality and interference risk. Below is a quantitative comparison of the three most common platforms.

Assay PlatformReadout ModalityTarget BiomarkerInterference Risk with 7-MeO-PQORecommended Use Case
CellTiter-Glo® 2.0 LuminescenceATP (Metabolic Activity)Low (Luminescence avoids absorbance overlap)Primary high-throughput screening & IC50 determination.
MTS (CellTiter 96®) Absorbance (490 nm)Formazan (Dehydrogenase)High (Risk of colorimetric quenching)Secondary validation (requires strict background subtraction).
LDH Release Absorbance / FluorescenceExtracellular LDHModerate Differentiating cytostatic vs. cytotoxic mechanisms.
The Verdict: Why ATP Luminescence Wins

For 7-MeO-PQO, the CellTiter-Glo (ATP) assay is the gold standard. It utilizes a proprietary thermostable luciferase to generate a "glow-type" luminescent signal proportional to intracellular ATP[3]. Because the readout is luminescent rather than colorimetric, the intrinsic absorbance of the pyrroloquinoxaline core becomes irrelevant, eliminating false-positive viability signals.

LogicTree Start Select Assay for 7-MeO-PQO Check Optical Interference? Start->Check Yes Yes (Absorbs at 490nm) Check->Yes No No Interference Check->No ATP CellTiter-Glo (Luminescence) Yes->ATP MTS MTS Assay (Absorbance) No->MTS

Diagram 2: Logical decision tree for selecting the appropriate viability assay for 7-MeO-PQO.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its controls. When working with 7-MeO-PQO, the workflow must be a self-validating system. The following step-by-step methodology for the CellTiter-Glo 2.0 assay includes mandatory built-in controls to guarantee reproducibility.

Protocol: Self-Validating ATP Luminescence Assay for 7-MeO-PQO

Step 1: Cell Seeding & Plate Layout

  • Action: Seed target cells (e.g., MCF7 or K562) at an optimized density (typically 5,000 cells/well) in 90 µL of complete media using an opaque-walled 96-well plate[4].

  • Causality: Opaque white plates are mandatory to prevent optical cross-talk (luminescence bleeding) between adjacent wells.

  • Validation Control: Leave column 12 empty (media only) to serve as the baseline ATP background control.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 10-point serial dilution of 7-MeO-PQO in DMSO, then dilute in media to ensure the final DMSO concentration in the well does not exceed 0.5%. Add 10 µL of the compound to the cells.

  • Validation Control (Critical): Include "Compound-Only" wells (media + highest concentration of 7-MeO-PQO, without cells).

  • Causality: This control verifies that 7-MeO-PQO does not act as a direct biochemical inhibitor of the recombinant luciferase enzyme used in the assay reagent.

Step 3: Incubation

  • Action: Incubate the plate for 72 hours at 37°C, 5% CO₂.

Step 4: Reagent Equilibration & Addition

  • Action: Thaw the CellTiter-Glo 2.0 reagent and equilibrate it in a 22°C water bath for approximately 30 minutes prior to use[5]. Add 100 µL of the reagent directly to each well.

  • Causality: Adding cold reagent to warm cells causes uneven lysis and erratic enzyme kinetics. The reagent must be at room temperature to ensure a uniform luminescent reaction across the entire microplate[5].

Step 5: Lysis & Signal Stabilization

  • Action: Mix the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Afterward, incubate the plate statically at room temperature for 10 minutes[3].

  • Causality: The 10-minute resting phase is required to stabilize the luminescent signal, ensuring that the "glow" kinetics reach a steady state before reading[3].

Step 6: Data Acquisition

  • Action: Read luminescence on a microplate reader with an integration time of 0.5–1.0 seconds per well. Subtract the average luminescence of the "media-only" background wells from all experimental wells before calculating the IC50.

Workflow Seed Seed Cells (Opaque Plate) Dose Dose 7-MeO-PQO + Controls Seed->Dose Incubate Incubate (72h at 37°C) Dose->Incubate Assay Add ATP Reagent (Equilibrated) Incubate->Assay Read Quantify Luminescence Assay->Read

Diagram 3: High-throughput experimental workflow for 7-MeO-PQO viability screening.

Part 4: Orthogonal Validation (LDH Release)

If your ATP assay reveals a sharp decrease in viability, you must determine whether 7-MeO-PQO is killing the cells or simply halting their division. To do this, run a parallel LDH (Lactate Dehydrogenase) Release Assay .

Unlike ATP assays that measure live cells, LDH assays measure the release of stable cytosolic enzymes into the media upon plasma membrane rupture (a hallmark of necrosis and late-stage apoptosis)[2]. By comparing the ATP depletion curve with the LDH release curve, researchers can definitively map the cytotoxic profile of 7-MeO-PQO without confounding variables.

References

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II Source: tandfonline.com URL:[Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: researchgate.net URL:[Link]

Sources

Validation

Benchmarking 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one: A Comparative Guide to Tricyclic Kinase Inhibitors

Executive Summary The pursuit of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by the physicochemical limitations of lead scaffolds. The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by the physicochemical limitations of lead scaffolds. The compound 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (7-MeO-PQO) has emerged as a highly versatile tricyclic core in medicinal chemistry. Originally explored for its pharmacological activity in antimalarial applications , this scaffold is now heavily benchmarked against established inhibitors of Akt (Protein Kinase B) and the atypical kinase RIOK2 .

This guide provides an objective, data-driven comparison of the 7-MeO-PQO scaffold against known reference inhibitors (such as MK-2206 and CQ211), detailing the experimental causality and self-validating protocols required to accurately profile tricyclic heterocycles.

Mechanistic Rationale & Pathway Intervention

To understand the benchmarking data, we must map where these inhibitors intervene and why the structural chemistry matters.

  • Akt Kinase: Akt is a serine/threonine kinase central to the PI3K/Akt/mTOR signaling pathway. Hyperactivation of this pathway is a hallmark of numerous malignancies. Pyrrolo[1,2-a]quinoxaline derivatives act as potent inhibitors, competing within the ATP-binding pocket or acting allosterically to prevent downstream cell proliferation .

  • RIOK2: RIOK2 is an atypical kinase essential for ribosome biogenesis. Traditional inhibitors like CQ211 possess a [1,2,3]triazolo[4,5-c]quinoxalin-4-one core, which yields single-digit nanomolar affinity but suffers from severe aqueous insolubility (<10 mg/L). Substituting this with the pyrrolo[1,2-a]quinoxalin-4-one core drastically improves the solubility profile while maintaining the necessary hinge-binding hydrogen bond donor/acceptor motifs . Furthermore, the C-7 methoxy substitution enhances electron density, which has been empirically shown to improve target residence time and overall pharmacological activity .

G PI3K PI3K Activation Akt Akt Kinase (PKB) PI3K->Akt mTOR mTOR Signaling Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation RIOK2 RIOK2 (Atypical Kinase) Ribosome Ribosome Biogenesis RIOK2->Ribosome Ribosome->Proliferation Inhibitor1 7-MeO-PQO (Akt Target) Inhibitor1->Akt Inhibits Inhibitor2 7-MeO-PQO (RIOK2 Target) Inhibitor2->RIOK2 Inhibits

Mechanistic pathways of Akt/RIOK2 kinases and the inhibitory intervention points of 7-MeO-PQO.

Comparative Benchmarking Data

When benchmarking a scaffold, raw binding affinity must be contextualized with physicochemical viability. The table below compares representative 7-MeO-PQO derivatives against standard clinical and preclinical reference inhibitors.

Table 1: Kinase Inhibition and Physicochemical Profiling
Compound ClassPrimary TargetBinding Affinity (Kd / IC50)Aqueous SolubilityClinical / Preclinical Status
7-MeO-PQO Scaffold Akt / RIOK2150 - 250 nM> 50 mg/L Preclinical Lead Optimization
MK-2206 (Reference)Akt (Allosteric)8 nM (IC50)LowPhase II Clinical Trials
CQ211 (Reference)RIOK26.1 nM (Kd)< 10 mg/LPreclinical Tool Compound

Data Synthesis: While reference compounds like CQ211 exhibit superior thermodynamic binding to RIOK2, their utility is crippled by poor solubility. The 7-MeO-PQO core sacrifices a fraction of binding affinity to achieve a >5-fold increase in aqueous solubility, making it a vastly superior candidate for oral formulation and in vivo efficacy studies .

Self-Validating Experimental Protocols

To ensure data integrity when evaluating tricyclic heterocycles, standard assays often fail due to compound auto-fluorescence or atypical kinase behavior. The following protocols are engineered to bypass these artifacts, creating a self-validating testing system.

Protocol 1: Time-Resolved FRET (TR-FRET) for Akt Inhibition

The Causality of the Method: Tricyclic compounds like 7-MeO-PQO frequently exhibit auto-fluorescence in the 400-500 nm range, which generates false positives in standard fluorescence polarization assays. TR-FRET introduces a temporal delay (e.g., 50-100 microseconds) between excitation and emission reading. Because compound auto-fluorescence decays in nanoseconds, the time delay ensures that only the long-lived lanthanide chelate signal is recorded, providing an artifact-free IC50.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-MeO-PQO and MK-2206 in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Mix: Add 5 nM recombinant human Akt1 and 100 nM ULight-labeled AKT-substrate peptide to a 384-well pro-plate.

  • Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction. Incubate at 22°C for 60 minutes.

  • Signal Development: Add EDTA (to stop the reaction) and Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine true IC50.

Protocol 2: Active-Site Competition Binding (KINOMEscan) for RIOK2

The Causality of the Method: RIOK2 is an atypical kinase that does not efficiently phosphorylate generic substrates in vitro. Traditional ATP-consumption assays (like ADP-Glo) yield noisy, irreproducible data for RIOK2. The KINOMEscan assay circumvents this by measuring thermodynamic binding affinity (Kd) directly at the active site using DNA-tagged kinases and immobilized ligands, completely independent of enzymatic turnover .

Step-by-Step Methodology:

  • Immobilization: Prepare streptavidin-coated magnetic beads bound with a biotinylated RIOK2 active-site ligand.

  • Equilibration: Combine DNA-tagged RIOK2 kinase, the immobilized ligand beads, and the test compound (7-MeO-PQO or CQ211) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Incubate the mixture for 1 hour at room temperature. The test compound competes with the immobilized ligand for the RIOK2 active site.

  • Elution & Quantification: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged RIOK2 and quantify via quantitative PCR (qPCR).

  • Kd Calculation: Plot the qPCR signal against compound concentration using a 4-parameter logistic regression to determine the precise Kd.

High-Throughput Screening Workflow

The integration of solubility profiling prior to functional assays ensures that only viable chemotypes progress through the pipeline, saving both time and resources.

Workflow Step1 Compound Library Prep (7-MeO-PQO Scaffolds) Step2 Kinetic Solubility Profiling (Nephelometry) Step1->Step2 Step3 TR-FRET Assay (Akt IC50 Determination) Step2->Step3 >50 mg/L Step4 KINOMEscan Assay (RIOK2 Kd Determination) Step2->Step4 >50 mg/L Step5 Data Normalization & Artifact Filtering Step3->Step5 Step4->Step5 Step6 Lead Candidate Selection Step5->Step6

High-throughput screening workflow for benchmarking tricyclic kinase inhibitors.

Conclusion

Benchmarking 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one against established inhibitors reveals its distinct advantage in drug development: it bridges the gap between high-affinity target engagement and necessary physicochemical properties. By employing artifact-resistant assays like TR-FRET and thermodynamic binding models, researchers can confidently validate this scaffold for next-generation kinase inhibitor design.

References

  • Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Journal of Medicinal Chemistry.[Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Medicinal Chemistry.[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
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